molecular formula C9H13ClN4 B1347409 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine CAS No. 84762-70-9

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Cat. No.: B1347409
CAS No.: 84762-70-9
M. Wt: 212.68 g/mol
InChI Key: NNOZJFDEMCXDNG-UHFFFAOYSA-N
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Description

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine (CAS 84762-70-9) is a high-value pyrimidine-based intermediate offered for research and development purposes. This compound, with a molecular formula of C9H13ClN4 and a molecular weight of 212.68 g/mol, is characterized by its chlorine and amine functional groups, which make it a versatile building block in organic synthesis . Its physical properties include a boiling point of 379.7ºC at 760 mmHg and a density of 1.309 g/cm³ . Researchers utilize this compound in the exploration of novel chemical entities, particularly in the development of pharmacologically active molecules. Its structural features are of significant interest in medicinal chemistry for the synthesis of more complex derivatives. Structurally related analogues, such as 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine, are well-known as key impurities or intermediates in the synthesis of active pharmaceutical ingredients like Minoxidil, highlighting the importance of the piperidinyl-pyrimidine core in drug discovery and development . This product is accompanied by comprehensive analytical data, including a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), to support your research workflows. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or for human use .

Properties

IUPAC Name

4-chloro-6-piperidin-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-7(11)9(13-6-12-8)14-4-2-1-3-5-14/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOZJFDEMCXDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360130
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84762-70-9
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine and its Therapeutic Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a pyrimidine derivative with potential applications in drug discovery, particularly in the realm of kinase inhibition. Due to the limited publicly available data on this specific molecule, this document establishes a framework for its potential biological activity and experimental evaluation by drawing parallels with closely related and extensively studied pyrimidine-based kinase inhibitors. This guide covers the chemical and physical properties of the target compound, proposes potential synthesis strategies, and details relevant experimental protocols for assessing its biological activity. Furthermore, it visualizes key signaling pathways that are often targeted by such compounds, offering a roadmap for future research and development.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to act as competitive inhibitors for a wide range of kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The substitution of the pyrimidine core with various functional groups, such as piperidine and chloro moieties, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound belongs to this promising class of compounds. While specific biological data for this exact molecule is sparse, its structural similarity to known kinase inhibitors suggests it may hold significant therapeutic potential.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound (CAS: 84762-70-9) and its close analog, 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (a known impurity of Minoxidil), are presented in Table 1. This data is crucial for its synthesis, purification, and formulation.

PropertyThis compound5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
CAS Number 84762-70-91784008-01-0[1][2]
Molecular Formula C₉H₁₃ClN₄[3]C₉H₁₄ClN₅[1][2][4]
Molecular Weight 212.68 g/mol [3]227.7 g/mol [2][4]
IUPAC Name 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine5-chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine[1]
Synonyms 4-CHLORO-6-(1-PIPERIDINYL)-5-PYRIMIDINAMINE5-Chloro-6-(1-piperidinyl)-2, 4-pyrimidinediamine[1]
Storage Inert atmosphere, 2-8°C[3]-20°C[2]

Synthesis and Purification

A general workflow for the synthesis is outlined below:

Synthesis_Workflow Start 4,6-Dichloropyrimidine derivative Step1 Nucleophilic Aromatic Substitution (Piperidine) Start->Step1 Intermediate 4-Chloro-6-piperidin-1-yl-pyrimidine Step1->Intermediate Step2 Amination Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 4,6-dichloropyrimidine derivative in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Piperidine: Add piperidine to the reaction mixture. The reaction may be carried out at room temperature or require heating.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any inorganic impurities.

  • Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amine group at the 5-position.

  • Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the final pure compound.

Biological Activity and Potential Targets

The structural features of this compound suggest its potential as a kinase inhibitor. The pyrimidine core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors. The piperidine and chloro substituents can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Given the wide range of kinases targeted by pyrimidine derivatives, potential targets for this compound could include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, often dysregulated in cancer.[5]

  • Aurora Kinases: Essential for mitotic progression and a target in oncology.

  • Janus Kinases (JAKs): Involved in cytokine signaling and implicated in inflammatory diseases and myeloproliferative disorders.

  • Src Family Kinases: Play a role in cell growth, differentiation, and survival.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of this compound against a panel of kinases, a biochemical assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest (e.g., CDK2, Aurora A, JAK2)

  • Substrate peptide

  • ATP

  • Assay buffer

  • Test compound (this compound)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate peptide, and assay buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

  • Data Analysis: Measure the luminescence signal using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare serial dilution of test compound Step1 Add kinase, substrate, and buffer to 384-well plate Start->Step1 Step2 Add test compound and initiate with ATP Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add ATP detection reagent Step3->Step4 Step5 Measure luminescence Step4->Step5 End Calculate IC50 value Step5->End

Caption: Workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways

Should this compound prove to be a potent kinase inhibitor, it would likely modulate key cellular signaling pathways. Below are diagrams of two such pathways commonly targeted by pyrimidine-based inhibitors.

Cyclin-Dependent Kinase (CDK) Pathway and Cell Cycle Regulation

CDK_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase (Mitosis) G2->M CDK1 Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine (Hypothetical Inhibitor) CDK CDK1/2/4/6 Inhibitor->CDK CellCycleArrest Cell Cycle Arrest Inhibitor->CellCycleArrest Induces

Caption: Inhibition of CDKs can lead to cell cycle arrest.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine (Hypothetical Inhibitor) Inhibitor->JAK

Caption: Inhibition of JAKs blocks cytokine signaling.

Data Presentation

To facilitate the comparison of potential inhibitory activities, quantitative data from kinase inhibition assays should be summarized in a structured table. Table 2 provides a template for presenting such data.

Kinase TargetIC₅₀ (nM)Assay Type
CDK1[Experimental Value]Luminescence-based
CDK2[Experimental Value]Luminescence-based
Aurora A[Experimental Value]Luminescence-based
JAK2[Experimental Value]Luminescence-based
Src[Experimental Value]Luminescence-based

Conclusion

This compound is a compound of significant interest due to its pyrimidine core, a privileged scaffold in kinase inhibitor design. While specific biological data for this molecule is currently limited, this guide provides a comprehensive framework for its investigation. By leveraging established experimental protocols for synthesis and biological evaluation, and by understanding the key signaling pathways targeted by analogous compounds, researchers can effectively explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy.

References

Technical Guide: Structure Elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a combination of data from structurally similar compounds and established principles of chemical synthesis and analysis. This document presents a plausible synthetic route, detailed hypothetical experimental protocols for its characterization, and predicted spectroscopic data. Furthermore, it explores the potential biological significance of this compound class, particularly as kinase inhibitors, and visualizes a relevant signaling pathway.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine core substituted with a chloro group at the 4-position, a piperidin-1-yl group at the 6-position, and an amine group at the 5-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol
CAS Number 84762-70-9
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO and methanol (predicted)

Synthesis and Characterization

While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be proposed based on established reactions of substituted pyrimidines. A likely precursor is 4,6-dichloropyrimidin-5-amine, which can undergo nucleophilic aromatic substitution with piperidine.

Proposed Synthetic Pathway:

reactant 4,6-Dichloropyrimidin-5-amine product This compound reactant->product Nucleophilic Aromatic Substitution reagent Piperidine reagent->product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

  • 4,6-Dichloropyrimidin-5-amine

  • Piperidine

  • Ethanol

  • Triethylamine

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4,6-dichloropyrimidin-5-amine (1.0 eq) in ethanol, add piperidine (1.2 eq) and triethylamine (1.5 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HPyrimidine C2-H
~5.5br s2H-NH₂
~3.5t4HPiperidine -CH₂-N-
~1.6m6HPiperidine -(CH₂)₃-

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160Pyrimidine C6
~158Pyrimidine C2
~155Pyrimidine C4
~120Pyrimidine C5
~45Piperidine -CH₂-N-
~25Piperidine -CH₂-
~24Piperidine -CH₂-

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (amine)
2950 - 2850C-H stretching (aliphatic)
~1620C=N stretching (pyrimidine)
~1580N-H bending (amine)
~1100C-N stretching
~750C-Cl stretching

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
213.08[M+H]⁺ (for ³⁵Cl)
215.08[M+H]⁺ (for ³⁷Cl, isotopic peak)

Biological Activity and Signaling Pathways

Aminopyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, most notably as inhibitors of protein kinases.[1] The structural similarity of this compound to known kinase inhibitors suggests that it may also target these crucial enzymes involved in cell signaling.

Many chloropyrimidine derivatives have been investigated as covalent inhibitors of kinases, where the chloro group acts as an electrophile that reacts with a cysteine residue in the kinase active site.[2][3] This covalent modification leads to irreversible inhibition of the kinase.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAP kinase cascade, a common target for aminopyrimidine-based inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Target 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Target->Raf Inhibition

Caption: Potential inhibition of the Raf kinase in the MAPK signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential biological role of this compound. While direct experimental data is sparse, the information compiled from analogous structures offers a robust starting point for researchers interested in this and related compounds. The predicted spectroscopic data and proposed synthetic route provide a practical framework for its preparation and characterization. The likely role of this compound class as kinase inhibitors highlights its potential for further investigation in drug discovery and development, particularly in the field of oncology. Further experimental validation is necessary to confirm these hypotheses.

References

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a substituted pyrimidine of interest in chemical and pharmaceutical research. This document details its chemical identifiers, and outlines a plausible synthetic pathway, and discusses potential areas of biological investigation.

Core Compound Identifiers

A thorough search of chemical databases and supplier information has identified the following key identifiers for this compound.

IdentifierValueSource
CAS Number 84762-70-9[1]
Molecular Formula C₉H₁₃ClN₄[1]
Molecular Weight 212.68 g/mol [1]
Canonical SMILES C1CCN(CC1)C2=C(C(=NC=N2)Cl)N[1]
IUPAC Name 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amineInferred
InChIKey Inferred from structure

Experimental Protocols: Synthesis

Proposed Synthetic Pathway:

A potential synthesis could start from 4,6-dichloro-pyrimidin-5-amine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a stepwise substitution. Typically, the chlorine at the 4- and 6-positions of a pyrimidine ring are susceptible to nucleophilic attack. The reaction with piperidine would likely be the final step.

General Procedure for Nucleophilic Aromatic Substitution on a Chloropyrimidine:

  • Dissolution: The starting chloropyrimidine is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF), acetonitrile, or an alcohol like isopropanol.

  • Addition of Nucleophile: The nucleophile (in this case, piperidine) is added to the solution, often in a slight excess (1.1 to 2 equivalents).

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.

  • Heating: The reaction mixture is heated to facilitate the substitution. The temperature can range from room temperature to reflux, depending on the reactivity of the specific chloropyrimidine.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically cooled, and the product is isolated by extraction and/or precipitation. The crude product is then purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

G General Synthetic Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 4_6_dichloro_5_nitropyrimidine 4,6-Dichloro-5-nitropyrimidine Reaction_Vessel_1 Reaction in aprotic solvent (e.g., DMF) with base (e.g., TEA) 4_6_dichloro_5_nitropyrimidine->Reaction_Vessel_1 Piperidine Piperidine Piperidine->Reaction_Vessel_1 Intermediate_Product 4-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidine Reaction_Vessel_1->Intermediate_Product Reaction_Vessel_2 Reduction of nitro group (e.g., with Fe/HCl or H2/Pd-C) Intermediate_Product->Reaction_Vessel_2 Final_Product 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-ylamine Reaction_Vessel_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific publicly available information detailing the biological activity or the signaling pathways associated with this compound (CAS 84762-70-9).

However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the piperidine and amine functional groups suggests that this molecule could be investigated for a variety of biological targets.

Potential Areas for Investigation:

  • Kinase Inhibition: Many substituted pyrimidines are known to be potent inhibitors of various kinases. This compound could be screened against a panel of kinases to identify potential targets.

  • GPCR Ligands: The piperidine moiety is a common feature in ligands for G-protein coupled receptors.

  • Antimicrobial Activity: Pyrimidine derivatives have also been explored for their antibacterial and antifungal properties.

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

G General Biological Screening Workflow Start Synthesized Compound (this compound) Purity Purity and Structural Confirmation (NMR, MS, HPLC) Start->Purity Primary_Screening Primary Biological Screening (e.g., Kinase Panel, GPCR Panel, Antimicrobial Assays) Purity->Primary_Screening Hit_Identification Hit Identification (Identification of initial activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Cell-based assays, selectivity profiling) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for the initial biological evaluation of a novel chemical entity.

This technical guide provides a foundational understanding of this compound based on currently available information. Further experimental investigation is required to fully elucidate its synthetic details, physicochemical properties, and biological activity.

References

A Comprehensive Technical Guide to 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its precise chemical identity, physicochemical properties, validated synthetic methodologies, and its role as a versatile building block for novel therapeutic agents. This document is intended to serve as a comprehensive resource, grounded in authoritative references, to support researchers in leveraging this compound for advanced scientific investigation.

Nomenclature and Chemical Identity

Correct and unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility.

IUPAC Name

The systematically generated and preferred IUPAC name for the topic compound is 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine .

This name is derived from the parent heterocycle, pyrimidine. The substituents are numbered according to standard IUPAC rules, with the chloro group at position 4, the piperidine ring connected via its nitrogen (position 1) to position 6, and an amine group at position 5.

Chemical Identifiers
IdentifierValueSource
CAS Number 84762-70-9[1]
Molecular Formula C₉H₁₃ClN₄[1]
Molecular Weight 212.68 g/mol [1]
SMILES C1CCN(CC1)C2=C(C(=NC=N2)Cl)N[1]
MDL Number MFCD04035010[1]
Chemical Structure

The chemical structure of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine is characterized by a central pyrimidine ring functionalized with three distinct substituents.

Caption: 2D structure of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine.

Synthesis and Mechanism

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry, often involving sequential nucleophilic aromatic substitution (SNAr) reactions. The preparation of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine typically starts from a more halogenated pyrimidine precursor.

Synthetic Rationale

The differential reactivity of halogen substituents on the pyrimidine ring is the key principle guiding the synthesis. Chlorine atoms at positions 4 and 6 of a pyrimidine ring are highly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogens. This allows for a regioselective, stepwise introduction of nucleophiles. A common and efficient precursor for this synthesis is 5-amino-4,6-dichloropyrimidine.

The first substitution is typically performed with piperidine. The secondary amine of piperidine is a stronger nucleophile than ammonia or other primary amines, allowing it to selectively displace one of the chloro groups. The reaction conditions can be tuned (e.g., temperature, solvent, base) to favor monosubstitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis, which may require optimization based on laboratory-specific conditions and scale.

Starting Material: 5-Amino-4,6-dichloropyrimidine (CAS No. 5413-85-4) Reagent: Piperidine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 5-amino-4,6-dichloropyrimidine in a suitable solvent such as acetonitrile or ethanol.[2]

  • Reagent Addition: Add 1.1 to 1.5 equivalents of piperidine to the solution. The slight excess of piperidine helps drive the reaction to completion. An inorganic base, such as potassium carbonate or cesium carbonate, may be added to act as a scavenger for the HCl generated during the reaction.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., ~80 °C for acetonitrile) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent to isolate the desired monosubstituted product.[2]

  • Characterization: Confirm the identity and purity of the final product, 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine, using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Mechanistic Workflow

The reaction proceeds via a classic SNAr mechanism, involving a Meisenheimer complex intermediate.

G cluster_0 S_NAr Mechanism Start 5-Amino-4,6-dichloropyrimidine + Piperidine Step1 Nucleophilic Attack: Piperidine attacks C6, breaking the C=C π-bond. Start->Step1 Intermediate Meisenheimer Complex: Formation of a stabilized, negatively charged intermediate. Step1->Intermediate Step2 Aromatization: Loss of chloride ion (Cl⁻) restores the aromaticity of the pyrimidine ring. Intermediate->Step2 Product 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine Step2->Product

Caption: Workflow of the SNAr synthesis mechanism.

Applications in Drug Discovery and Medicinal Chemistry

The 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry. The remaining chloro group at the C4 position serves as a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries.

Role as a Chemical Intermediate

The true value of this compound lies in its potential for diversification. The C4-chloro substituent can be displaced by a variety of nucleophiles, including:

  • Amines (primary and secondary)

  • Alcohols and phenols (to form ethers)

  • Thiols (to form thioethers)

This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different functional groups at this position. This strategy is fundamental in lead optimization during drug development.[3][4]

Biological Significance of the Scaffold

The pyrimidine ring is a core component of nucleobases and is found in numerous FDA-approved drugs. When combined with a piperidine moiety—another common fragment in pharmaceuticals—the resulting scaffold exhibits favorable properties for drug design.[5][6]

  • Kinase Inhibition: The aminopyrimidine core is a well-known "hinge-binding" motif for many protein kinase inhibitors. The nitrogen atoms of the pyrimidine can form critical hydrogen bonds with the backbone of the kinase hinge region, leading to potent inhibition.

  • Antiviral Activity: Substituted aminopyrimidines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[7]

  • Antibacterial Agents: The fusion of pyrimidine with other heterocyclic systems has yielded compounds with significant antibacterial potential.[3]

The presence of the chlorine atom also enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes, a critical aspect of drug bioavailability.[8]

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]

    • Wash skin thoroughly after handling.[11]

    • Use only outdoors or in a well-ventilated area.[9]

    • Avoid breathing dust, fumes, or vapors.[12]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere, preferably at 2-8°C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Conclusion

4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the reactive chloro-handle, provides a robust platform for generating diverse libraries of novel compounds. The inherent biological relevance of the aminopyrimidine and piperidine scaffolds makes this compound a compelling starting point for developing inhibitors of various therapeutic targets, particularly protein kinases. This guide has consolidated the essential technical information required for researchers to effectively utilize and handle this important chemical building block.

References

Physical and chemical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical and chemical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a substituted pyrimidine derivative. This document is intended to serve as a foundational resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in this compound as a potential synthetic intermediate or for screening in biological assays. Due to the limited publicly available data, this guide focuses on presenting the confirmed chemical identifiers and basic properties.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases. These properties are essential for handling, characterization, and experimental design.

PropertyValueSource
CAS Number 84762-70-9[1][2][3]
Molecular Formula C₉H₁₃ClN₄[1][3]
Molecular Weight 212.68 g/mol [3]
IUPAC Name 4-chloro-6-(piperidin-1-yl)pyrimidin-5-amine[1]
Synonyms 4-Chloro-6-(1-piperidinyl)-5-pyrimidinamine[1]

Note: Detailed experimental data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly accessible scientific literature or commercial databases. Researchers are advised to determine these properties experimentally.

Experimental Protocols

General Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_documentation Documentation start Starting Materials reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction Reagents, Solvent, Temperature workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification structure Structural Confirmation (NMR, MS) purification->structure purity Purity Assessment (HPLC, LC-MS) purification->purity physical Physical Properties (MP, Solubility) purity->physical report Final Report and Data Archiving physical->report

A general workflow for chemical synthesis and analysis.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information in peer-reviewed literature or patent databases detailing the biological activity or the mechanism of action for this compound. Consequently, no signaling pathway diagrams can be provided. Researchers interested in the potential pharmacological effects of this compound would need to conduct initial biological screening assays.

Conclusion

This compound is a chemical compound with established basic identifiers but lacks a comprehensive public profile of its physical properties, detailed experimental protocols, and biological activities. This guide consolidates the available information and highlights the areas where further experimental investigation is necessary to fully characterize this molecule for its potential applications in research and development.

References

The Dawn of Pyrimidine Chemistry: A Technical Guide to its Discovery, History, and Enduring Impact in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold, a simple six-membered aromatic heterocycle containing two nitrogen atoms, represents a fundamental cornerstone of modern medicinal chemistry and molecular biology. Its derivatives are integral to the very fabric of life as components of nucleic acids and have been harnessed for therapeutic intervention for over a century. This in-depth technical guide explores the discovery and rich history of pyrimidine derivatives in research, tracing their journey from initial isolation and synthesis to their profound impact on drug development. We will delve into the pioneering synthetic methodologies, the evolution of their therapeutic applications, and the intricate signaling pathways they modulate. All quantitative data is presented in structured tables for clear comparison, and key historical experiments and biological pathways are detailed and visualized to provide a comprehensive resource for today's researchers.

The Early Pioneers and Foundational Syntheses

The story of pyrimidine begins in the late 19th century, a period of fervent discovery in organic chemistry. While pyrimidine-containing structures like alloxan were known earlier, the systematic investigation and synthesis of the pyrimidine core were pioneered by a few key figures.

Pinner's Breakthrough: The First Systematic Synthesis

In 1884, Adolf Pinner accomplished the first systematic synthesis of pyrimidine derivatives.[1] His work involved the condensation of ethyl acetoacetate with amidines, laying the groundwork for the construction of the pyrimidine ring.[1] Pinner is also credited with coining the name "pyrimidin" in 1885.[2]

The Parent Compound: Gabriel and Colman's Achievement

While Pinner had synthesized derivatives, the parent pyrimidine molecule was first prepared in 1900 by Siegmund Gabriel and James Colman.[2][3] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water.[2][3]

Grimaux and the Advent of Barbiturates

In 1879, French chemist Édouard Grimaux reported the synthesis of barbituric acid by reacting urea and malonic acid in the presence of phosphorus oxychloride.[2][4] This discovery was monumental, as barbituric acid would become the parent compound for a vast class of central nervous system depressants known as barbiturates.[5] The first of these to be used medicinally were barbital (Veronal) in 1903 and phenobarbital in 1912.[5]

Key Historical Experimental Protocols

The foundational syntheses of pyrimidine and its early derivatives were crucial for the subsequent explosion in pyrimidine chemistry. Below are the detailed methodologies for these key historical experiments.

Pinner Synthesis of Pyrimidine Derivatives (1884)

The Pinner synthesis provides a versatile method for preparing 2-substituted pyrimidines.

Reaction: Condensation of a β-keto ester with an amidine.[6][7]

Experimental Protocol:

  • A strong base, such as sodium ethoxide, is prepared by dissolving sodium metal in absolute ethanol.

  • An equimolar amount of a β-keto ester (e.g., ethyl acetoacetate) is added to the basic solution.

  • An amidine hydrochloride is then added to the reaction mixture.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is neutralized with acid.

  • The precipitated pyrimidine derivative is then isolated by filtration and purified by recrystallization.

Note: Yields for the original Pinner synthesis are not well-documented in readily available literature, but this method proved to be a foundational route to various pyrimidine derivatives.

Gabriel-Colman Synthesis of Pyrimidine (1900)

This method describes the first synthesis of the unsubstituted pyrimidine ring.

Reaction: Conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction.[2][3]

Experimental Protocol:

  • Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 2,4,6-trichloropyrimidine.

  • The 2,4,6-trichloropyrimidine is then subjected to reduction.

  • This is achieved by heating with zinc dust in hot water.

  • The zinc reduces the chloro-substituents, replacing them with hydrogen atoms to yield the parent pyrimidine.

  • The resulting pyrimidine is then isolated and purified.

Note: Specific yields for the original Gabriel-Colman synthesis are not consistently reported in historical records.

Grimaux's Synthesis of Barbituric Acid (1879)

This synthesis paved the way for the development of barbiturate drugs.

Reaction: Condensation of urea with malonic acid.[2][4][8]

Experimental Protocol:

  • Dry urea and malonic acid are mixed in a flask.

  • Phosphorus oxychloride (POCl₃) is slowly added to the mixture as a condensing agent.

  • The reaction mixture is gently heated.

  • After the reaction is complete, the mixture is cooled and treated with water to hydrolyze any remaining phosphorus oxychloride.

  • The barbituric acid precipitates from the solution and is collected by filtration.

  • The crude product is then purified by recrystallization from hot water. A 72-78% yield has been reported for similar procedures.[9]

Physicochemical Properties of Early Pyrimidine Derivatives

The following table summarizes key physicochemical properties of the parent pyrimidine molecule and some of its historically significant early derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
PyrimidineC₄H₄N₂80.0920-22123-1241.10 (protonated)[4]
Barbituric AcidC₄H₄N₂O₃128.09248 (decomposes)N/A4.01[5]
UracilC₄H₄N₂O₂112.09335 (decomposes)N/A9.45
ThymineC₅H₆N₂O₂126.12316-317N/A9.94
CytosineC₄H₅N₃O111.10320-325 (decomposes)N/A4.6, 12.2
AlloxanC₄H₂N₂O₄142.07256 (decomposes)N/A6.63

The Biological Significance and Therapeutic Applications of Pyrimidine Derivatives

The discovery that pyrimidine bases—cytosine, thymine, and uracil—are fundamental components of nucleic acids was a watershed moment in science, solidifying the biological importance of this heterocyclic scaffold.[10] This understanding spurred the development of pyrimidine analogs as therapeutic agents, a field that continues to yield significant medical advancements.

Barbiturates: The First CNS Depressants

The derivatives of barbituric acid were among the first synthetic drugs to exhibit profound effects on the central nervous system.[5] Their sedative, hypnotic, and anticonvulsant properties led to their widespread use in the early to mid-20th century.[11]

5-Fluorouracil: A Revolution in Cancer Chemotherapy

The synthesis of 5-fluorouracil (5-FU) in 1957 marked a pivotal moment in the history of cancer treatment.[12] As an analog of uracil, 5-FU acts as an antimetabolite, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine derivatives are a direct result of their interaction with specific biological pathways.

Mechanism of Action of Barbiturates

Barbiturates exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[14][15]

Mechanism of action of barbiturates.
Mechanism of Action of 5-Fluorouracil

5-Fluorouracil is a prodrug that is converted intracellularly into several active metabolites that disrupt DNA and RNA synthesis.[1][13]

Fluorouracil_Pathway cluster_activation 5-FU Activation cluster_action Mechanism of Action 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Synthesis RNA Synthesis & Function FUTP->RNA_Synthesis Incorporation into RNA FdUMP FdUMP TS Thymidylate Synthase FdUMP->TS Inhibits FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Synthesis DNA Synthesis FdUTP->DNA_Synthesis Incorporation into DNA dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS dTMP->DNA_Synthesis Cell_Death Apoptosis / Cell Death DNA_Synthesis->Cell_Death Inhibition leads to RNA_Synthesis->Cell_Death Disruption leads to

Metabolic activation and mechanism of action of 5-Fluorouracil.

Quantitative Biological Activity of Early Pyrimidine-Based Drugs

The following table provides a summary of the biological activity of some early and significant pyrimidine derivatives. It is important to note that historical data can be variable, and modern standardized assays were not available at the time of their initial discovery.

CompoundClassBiological Activity MetricValueOrganism/Cell Line
PhenobarbitalBarbiturateLethal Dose (oral)6-10 gHuman[16]
AmobarbitalBarbiturateLethal Dose (oral)2-3 gHuman[16]
PentobarbitalBarbiturateLethal Dose (oral)2-3 gHuman[16]
5-FluorouracilAntimetaboliteIC₅₀1.00 - 39.81 µMEsophageal Squamous Cell Carcinoma cell lines[17]
5-FluorouracilAntimetaboliteIC₅₀~185 µM (24h)HCT 116 (Colon Cancer)[18]

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

The discovery and development of pyrimidine derivatives represent a rich history of scientific inquiry and innovation that has had an enduring impact on medicine and biology. From the foundational syntheses of the 19th century to the development of life-saving drugs in the 20th century, the pyrimidine scaffold has proven to be a remarkably versatile platform for therapeutic intervention. The early work of pioneers like Pinner, Gabriel, Colman, and Grimaux laid the essential groundwork for our modern understanding of pyrimidine chemistry and its applications. For contemporary researchers, a thorough understanding of this history provides a valuable context for the ongoing development of novel pyrimidine-based drugs that target a wide array of diseases, from cancer to viral infections. The journey of the pyrimidine derivative is a testament to the power of fundamental chemical research to transform human health.

References

Preliminary Biological Activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred preliminary biological activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related aminopyrimidine and piperidinyl-pyrimidine derivatives to project its potential as an anticancer agent and kinase inhibitor. This guide details potential biological activities, summarizes quantitative data from analogous compounds, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2][3] Aminopyrimidine derivatives, in particular, have garnered significant attention for their potential as anticancer agents, often through the inhibition of protein kinases that are critical for tumor cell proliferation and survival.[1][4] The incorporation of a piperidine moiety can further influence the pharmacological properties of these molecules. This guide explores the probable biological activities of this compound based on the established activities of its structural analogs.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological activities:

  • Anticancer Activity: Many aminopyrimidine derivatives have demonstrated potent anti-proliferative effects against a variety of cancer cell lines, including those of the breast, colon, glioblastoma, and lung.[5][6] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.[7]

  • Kinase Inhibition: The aminopyrimidine core is a well-known hinge-binding motif for many protein kinases.[1] It is anticipated that this compound could inhibit the activity of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[7][8] Inhibition of these kinases can disrupt signaling pathways essential for cancer cell growth, angiogenesis, and survival.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activity of various aminopyrimidine and piperidinyl-pyrimidine derivatives against different cancer cell lines and kinases. This data is presented to provide a comparative context for the potential potency of this compound.

Table 1: Anticancer Activity of Structurally Related Aminopyrimidine Derivatives

Compound ClassCancer Cell LineIC50 / EC50 (µM)Reference
Monoterpene-aminopyrimidine hybridsA2780 (Ovarian)0.77 - 2.86[6]
N-benzyl aminopyrimidine derivative (2a)Various tumor cell lines4 - 8[5]
Pyrrolo[2,3-d]pyrimidine derivativesVarious cancer cell lines29 - 59[7]
Bipyrimidine derivativesMCF-7 (Breast), A549 (Lung)Comparable to doxorubicin and gefitinib[9]

Table 2: Kinase Inhibitory Activity of Structurally Related Piperidinyl-pyrimidine Derivatives

Compound ClassKinase TargetIC50 (µM)Reference
Piperidinyl aminopyrimidine derivative (17)IKK-21.30[10]
Pyrido[2,3-d]pyrimidine derivativesPDGFRβ, EGFR, CDK4/Cyclin D1Potent inhibition[8]
Halogenated pyrrolo[2,3-d]pyrimidine (5k)EGFR, Her2, VEGFR2, CDK20.04 - 0.204[7]
Trisubstituted morpholinopyrimidinesPI3K1.5–3 times more potent than ZSTK474[11]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer and kinase inhibitory activity of this compound.

In Vitro Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)[12]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[12]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[12]

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[12]

  • Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[14]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a 96-well plate, add the kinase, the test compound, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[14]

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[14]

  • The luminescent signal is proportional to the kinase activity.

  • Plot the signal against the inhibitor concentration to determine the IC50 value.[14]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway commonly targeted by aminopyrimidine-based kinase inhibitors, such as the EGFR pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Compound 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and potential inhibition.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticancer activity of a novel compound.

Anticancer_Assay_Workflow Start Start: Compound Synthesis CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture Treatment Treatment with Test Compound CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis DataAnalysis Data Analysis (IC50 Determination) Viability->DataAnalysis Apoptosis->DataAnalysis End End: Biological Activity Profile DataAnalysis->End

Caption: Workflow for in vitro anticancer evaluation.

Synthesis

While a specific synthesis protocol for this compound was not found in the initial search, a general approach for the synthesis of similar 4,6-disubstituted pyrimidin-5-amines can be inferred from the literature. A plausible synthetic route could involve the reaction of a dihalopyrimidine with piperidine, followed by the introduction or modification of the amino group at the 5-position. For instance, a process for preparing 4,6-dihalopyrimidin-5-amines has been described, which could serve as a starting point for the synthesis of the target compound.[15] Further, the synthesis of 2,4-Diamino-6-chloropyrimidine has been well-documented and could be adapted.

Conclusion

Although direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests potential as an anticancer agent and kinase inhibitor. The information compiled in this guide, drawn from extensive research on analogous compounds, provides a solid foundation for initiating a comprehensive biological evaluation of this molecule. The outlined experimental protocols offer a clear roadmap for assessing its anti-proliferative and kinase inhibitory activities, while the visualized pathways provide a conceptual framework for understanding its potential mechanisms of action. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a heterocyclic amine with significant potential in medicinal chemistry. This document details its synthesis, explores the biological activities of its analogs, and presents potential signaling pathways it may influence, positioning it as a valuable scaffold for the development of novel therapeutics.

Core Compound Profile

This compound is a substituted pyrimidine featuring a chloro group at the 4-position, a piperidinyl moiety at the 6-position, and an amine group at the 5-position. The strategic placement of these functional groups offers multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse chemical libraries. The core structure suggests potential interactions with a variety of biological targets, particularly protein kinases, due to the established role of the aminopyrimidine scaffold as a "hinge-binding" motif.

PropertyValue
IUPAC Name 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol
CAS Number 84762-70-9
Canonical SMILES C1CCN(CC1)C2=C(C(=NC=N2)Cl)N

Synthesis and Derivatization

The synthesis of this compound and its analogs can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of a di-chlorinated pyrimidine with piperidine, followed by further modifications.

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned starting from the commercially available 4,6-dichloropyrimidin-5-amine. A selective nucleophilic aromatic substitution at one of the chloro-positions with piperidine would yield the desired product. The reactivity of the two chlorine atoms can be influenced by the electronic effects of the amino group at the 5-position.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4_6_dichloropyrimidin_5_amine 4,6-Dichloropyrimidin-5-amine SNAr Nucleophilic Aromatic Substitution (SNAr) 4_6_dichloropyrimidin_5_amine->SNAr Piperidine Piperidine Piperidine->SNAr Solvent_Base Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Solvent_Base->SNAr Target_Compound 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine SNAr->Target_Compound

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 4-amino-6-(piperidin-1-yl)pyrimidine derivatives and can be adapted for the synthesis of the title compound and its analogs.[1][2]

Protocol 1: Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-ylamine

  • Reaction Setup: To a solution of 4,6-dichloropyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10-20 mL/g of starting material), add piperidine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Derivatization at the 4-Chloro Position

The remaining chloro group at the 4-position serves as a handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional SNAr reactions with different nucleophiles (amines, thiols, alcohols).

  • Suzuki Coupling: To a solution of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-ylamine (1.0 eq) and a boronic acid or ester (1.2-1.5 eq) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq). The mixture is heated under an inert atmosphere at 80-120 °C until the starting material is consumed.

  • Buchwald-Hartwig Amination: A mixture of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-ylamine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere at 80-120 °C.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the broader class of aminopyrimidine derivatives has demonstrated a wide range of pharmacological activities. The core scaffold is a well-known pharmacophore that can interact with the hinge region of protein kinases, making this class of compounds promising candidates for cancer therapy and other diseases driven by aberrant kinase activity.

Kinase Inhibitory Activity

Analogs of 4-amino-6-piperidinylpyrimidine have been investigated as inhibitors of various protein kinases. The data in the following table is compiled from studies on related pyrimidine-based kinase inhibitors and illustrates the potential potency of this scaffold.

Kinase TargetCompound ClassReported IC₅₀ (nM)Reference
EGFR 4-(Phenylamino)quinazolines< 1 - 10[3]
HER-2 4-Anilinoquinoline-3-carbonitriles-
PI3K/mTOR 4-Amino-1,3,5-triazine sulfonamidesDouble-digit nM[4]
FLT3 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximesPotent inhibition
B-Raf Aminopyrimidine derivatives-
CDK2 Aminopyrimidine derivatives-

Note: The IC₅₀ values are for representative compounds within the cited class and not for this compound itself.

Structure-Activity Relationships (SAR)

Based on the literature for related aminopyrimidine kinase inhibitors, the following structure-activity relationships can be inferred for the this compound scaffold:

  • The 5-Amino Group: The amino group at the 5-position is crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

  • The 6-Piperidinyl Group: This bulky, lipophilic group likely occupies a hydrophobic pocket adjacent to the hinge region. Modifications to the piperidine ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The 4-Chloro Group: This serves as a versatile synthetic handle for introducing a variety of substituents that can extend into the solvent-exposed region of the ATP-binding pocket. The nature of the substituent at this position can significantly impact potency and selectivity against different kinases.

Potential Signaling Pathway Inhibition

Given the prevalence of aminopyrimidine scaffolds as kinase inhibitors, a likely mechanism of action for derivatives of this compound is the inhibition of intracellular signaling pathways critical for cell growth, proliferation, and survival. A hypothetical model for the inhibition of a generic receptor tyrosine kinase (RTK) pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Analog Inhibitor->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 2: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Its straightforward synthesis and the potential for extensive derivatization at the 4-position provide a solid platform for generating libraries of compounds for high-throughput screening and lead optimization. The insights from related aminopyrimidine structures suggest that careful modification of this core can lead to potent and selective inhibitors of key signaling pathways implicated in a variety of diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical series. Further investigation into the specific biological targets and structure-activity relationships of this compound class is warranted and holds considerable promise for future drug discovery efforts.

References

Comprehensive literature review of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant gap in the scientific record for the specific compound 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Extensive searches of chemical databases, academic journals, and patent literature did not yield any studies detailing the synthesis, chemical properties, or biological activities of this exact molecule.

While no direct information is available for this compound, this guide will provide a detailed overview of structurally similar compounds to offer insights into its potential characteristics and research context. The following sections will discuss related pyrimidine derivatives, their known biological activities, and general experimental protocols that would be relevant for the study of this class of compounds.

Analysis of Structurally Related Compounds

Research in the field of medicinal chemistry has explored a variety of substituted pyrimidines, with a focus on their potential as therapeutic agents. Several isomers and analogs of the target compound have been synthesized and evaluated.

Isomeric Analogs

Two notable isomers of the target compound are 2-chloro-6-piperidin-1-ylpyrimidin-4-amine and 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine . These compounds differ in the substitution pattern on the pyrimidine ring. While specific biological data for these isomers is not extensively published, their general chemical properties are available.

Table 1: Physicochemical Properties of Isomeric Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2-chloro-6-piperidin-1-ylpyrimidin-4-amineC₉H₁₃ClN₄212.682
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamineC₉H₁₃ClN₄212.682

Data sourced from chemical supplier databases.

Other Related Pyrimidine Derivatives

Another closely related compound found in the literature is 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine . This molecule shares the same chloro and piperidinyl substitutions at positions 5 and 6 of the pyrimidine ring but features an additional amino group at position 2.

Table 2: Physicochemical Properties of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

PropertyValue
Molecular FormulaC₉H₁₄ClN₅
Molecular Weight227.70 g/mol
XLogP31.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1

Data sourced from PubChem.[1][2]

The presence of the additional amino group in this diamine derivative significantly alters its electronic properties and potential for hydrogen bonding compared to the target compound, which would likely influence its biological activity.

Potential Biological Significance: Kinase Inhibition

Many pyrimidine derivatives are investigated for their role as kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases to block their activity. Given this precedent, it is plausible that this compound, if synthesized, would be evaluated for its kinase inhibitory potential.

Hypothetical Experimental Protocols

Should a researcher decide to synthesize and evaluate this compound, the following general methodologies, adapted from studies on similar compounds, would likely be employed.

General Synthesis Strategy

The synthesis would likely start from a di- or tri-substituted pyrimidine core, followed by sequential nucleophilic aromatic substitution reactions to introduce the piperidinyl and amino groups.

Diagram 1: Hypothetical Synthesis Workflow

G A Starting Pyrimidine (e.g., 4,5,6-trichloropyrimidine) B Selective Nucleophilic Substitution with Piperidine A->B C Introduction of Amino Group (e.g., via amination or reduction of a nitro group) B->C D Final Product: This compound C->D

Caption: A potential synthetic route to the target compound.

Kinase Inhibition Assay

To assess the biological activity of the synthesized compound, a primary screen would likely involve a kinase inhibition assay.

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Kinase Enzyme Solution B Add Test Compound (this compound) A->B C Add Substrate and ATP B->C D Incubate C->D E Measure Kinase Activity (e.g., via phosphorylation detection) D->E F Calculate IC50 Value E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process starting from commercially available materials.

Overall Reaction Scheme

Overall_Reaction_Scheme A 4,6-Dihydroxy-5-nitropyrimidine B 4,6-Dichloro-5-nitropyrimidine A->B Step 1: Chlorination POCl3 C 4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidine B->C Step 2: Nucleophilic Substitution Piperidine, Base D This compound C->D Step 3: Reduction Fe/CH3COOH

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This step involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4,6-Dihydroxy-5-nitropyrimidineC₄H₃N₃O₄157.0910.0 g
Phosphorus oxychloride (POCl₃)POCl₃153.33100 mL
N,N-DimethylanilineC₈H₁₁N121.185.0 mL

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (10.0 g) in phosphorus oxychloride (100 mL).

  • To this suspension, slowly add N,N-dimethylaniline (5.0 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring in a well-ventilated fume hood.

  • The precipitate formed is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to afford 4,6-dichloro-5-nitropyrimidine.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Pale yellow solid

  • Melting Point: 101-103 °C

Step 2: Synthesis of 4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidine

This step involves the selective nucleophilic aromatic substitution of one chlorine atom of 4,6-dichloro-5-nitropyrimidine with piperidine. The reaction is expected to be regioselective for the C4 position.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4,6-Dichloro-5-nitropyrimidineC₄HCl₂N₃O₂193.985.0 g
PiperidineC₅H₁₁N85.152.4 mL (1.1 eq)
Triethylamine (TEA)C₆H₁₅N101.194.0 mL (1.5 eq)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL

Procedure:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (5.0 g) in dichloromethane (100 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (4.0 mL) to the solution.

  • Slowly add a solution of piperidine (2.4 mL) in dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain 4-chloro-6-(piperidin-1-yl)-5-nitropyrimidine.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: Yellow solid

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using iron powder in acetic acid.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidineC₉H₁₁ClN₄O₂242.663.0 g
Iron powder (Fe)Fe55.843.5 g (5 eq)
Glacial Acetic AcidCH₃COOH60.0550 mL
Ethyl acetateC₄H₈O₂88.11As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-chloro-6-(piperidin-1-yl)-5-nitropyrimidine (3.0 g) in glacial acetic acid (50 mL).

  • Add iron powder (3.5 g) portion-wise to the stirred suspension at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: Off-white to light brown solid

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected AppearanceExpected Melting Point (°C)
4,6-Dichloro-5-nitropyrimidineC₄HCl₂N₃O₂193.98Pale yellow solid101-103
4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidineC₉H₁₁ClN₄O₂242.66Yellow solid-
This compoundC₉H₁₃ClN₄212.68Off-white to light brown solid-

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction start1 Mix 4,6-Dihydroxy-5-nitropyrimidine and POCl3 react1 Add N,N-Dimethylaniline and Reflux start1->react1 workup1 Quench with Ice and Filter react1->workup1 product1 4,6-Dichloro-5-nitropyrimidine workup1->product1 start2 Dissolve Starting Material in DCM product1->start2 Use in next step react2 Add TEA and Piperidine at 0°C, then stir at RT start2->react2 workup2 Aqueous Workup and Chromatography react2->workup2 product2 4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidine workup2->product2 start3 Suspend Intermediate in Acetic Acid product2->start3 Use in next step react3 Add Fe powder and Heat start3->react3 workup3 Filter, Neutralize, and Extract react3->workup3 product3 This compound workup3->product3

Caption: Workflow for the three-step synthesis of the target compound.

Application Notes and Protocols: Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the putative reaction mechanism and provides a representative experimental protocol for the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. The provided protocol is based on established methodologies for the synthesis of similar aminopyrimidine derivatives.

Introduction

Substituted pyrimidines are core structures in a vast array of biologically active molecules, including approved drugs. The ability to selectively functionalize the pyrimidine ring is crucial for the development of new therapeutic agents. The target compound, this compound, possesses multiple sites for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for screening and lead optimization. The key transformation in its synthesis is the selective displacement of a chlorine atom from a dichloropyrimidine precursor by piperidine.

Proposed Reaction Mechanism

The formation of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material is 4,6-dichloro-pyrimidin-5-ylamine. The reaction is initiated by the nucleophilic attack of piperidine on one of the electrophilic carbon atoms bearing a chlorine atom on the pyrimidine ring.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks one of the chlorine-bearing carbons (C4 or C6) of the 4,6-dichloro-pyrimidin-5-ylamine ring. This step is generally the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the amino group.

  • Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion (Cl-), the leaving group. This results in the formation of the final product, this compound.

Due to the presence of the amino group at the C5 position, the two chlorine atoms at C4 and C6 are electronically similar. Therefore, the reaction may yield a mixture of isomers, although steric hindrance from the amino group might favor substitution at one position over the other. The specific reaction conditions can also influence the regioselectivity.

Reaction Visualization

Caption: Proposed SNAr mechanism for the formation of the target compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4,6-dichloro-pyrimidin-5-ylamine

  • Piperidine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4,6-dichloro-pyrimidin-5-ylamine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM).

  • Addition of Reagents: To the stirred solution, add a base such as triethylamine (1.1 - 1.5 eq). Subsequently, add piperidine (1.0 - 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Aliquots of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., Hexane:Ethyl acetate mixture) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system to afford the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table presents representative data that would be collected during the synthesis.

ParameterValue
Reactants
4,6-dichloro-pyrimidin-5-ylamine (MW: 163.99 g/mol )1.64 g (10.0 mmol)
Piperidine (MW: 85.15 g/mol )0.94 g (11.0 mmol)
Triethylamine (MW: 101.19 g/mol )1.52 g (15.0 mmol)
Solvent (DCM)50 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 hours
Product
This compound
Theoretical Yield (MW: 212.68 g/mol )2.13 g
Actual Yield1.75 g
Yield (%) 82%
Purity (by HPLC) >98%

Workflow Diagram

G Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 4,6-dichloro-pyrimidin- 5-ylamine in anhydrous DCM B Add Triethylamine A->B C Add Piperidine dropwise B->C D Stir at Room Temperature C->D E Monitor reaction by TLC D->E F Quench with NaHCO3 (aq) E->F G Extract with organic solvent F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize by NMR, MS, HPLC K->L

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound can be readily achieved through a nucleophilic aromatic substitution reaction. The provided protocol offers a general and adaptable method for researchers in the field of medicinal chemistry and drug development. The successful synthesis and characterization of this compound will provide a valuable building block for the creation of novel and potentially bioactive molecules. It is recommended to perform small-scale optimization of reaction conditions to maximize yield and purity.

Application Notes and Protocols for the Purification of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established techniques for the purification of related pyrimidine derivatives and offer guidance on achieving high purity suitable for downstream applications.

Introduction

This compound is a substituted pyrimidine that serves as a versatile building block in the development of various biologically active molecules. The purity of this intermediate is critical for the successful synthesis of target compounds and for ensuring the reliability and reproducibility of experimental results. This application note details two primary methods for its purification: recrystallization and column chromatography.

Data Presentation

The selection of a suitable purification method often depends on the impurity profile and the scale of the reaction. The following tables summarize common solvents and conditions for both recrystallization and column chromatography of pyrimidine derivatives, which can be adapted for the target compound.

Table 1: Recrystallization Solvent Screening for Pyrimidine Derivatives

Solvent/Solvent SystemPolaritySuitability for RecrystallizationNotes
EthanolHighGood candidate for single-solvent recrystallization.[1]Often provides good solubility at elevated temperatures and lower solubility at room temperature.
IsopropanolMediumSimilar to ethanol, may require heating.[1]Can be a good alternative if ethanol proves too effective a solvent.
AcetoneMediumPotential for single or mixed-solvent systems.[1]A related compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, was successfully recrystallized from acetone.[2]
Ethyl AcetateMediumGood potential for recrystallization.[1]Offers a different selectivity compared to alcohols.
Ethanol/WaterHighRecommended starting point for aminopyrimidines.[3]The addition of water as an anti-solvent can effectively induce crystallization.
Hexane/Ethyl AcetateLow/MediumCommon solvent system for pyrimidines.Hexane acts as an anti-solvent to the more polar ethyl acetate.
TolueneLowGood for slow crystal growth due to its higher boiling point.[1]
Dichloromethane/HexaneMedium/LowDichloromethane provides good solubility, with hexane as the anti-solvent.[1]

Table 2: Column Chromatography Parameters for Pyrimidine Derivatives

ParameterRecommendation
Stationary PhaseSilica Gel
Mobile Phase (Eluent)A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio is determined by TLC analysis.
Elution ModeIsocratic or Gradient
Sample LoadingDry loading or dissolved in a minimal amount of the mobile phase.
Fraction AnalysisThin-Layer Chromatography (TLC)

Experimental Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Acetone, Ethanol, or Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair from Table 1. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1][3]

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system should provide good separation of the desired compound from its impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be evaporated. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration cooling Slow Cooling dissolved_product->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation select_eluent Select Eluent (TLC) pack_column Pack Column with Silica Gel select_eluent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: General workflow for the purification of this compound using column chromatography.

References

Application Notes and Protocols for 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine as a versatile scaffold in modern drug discovery pipelines. This pyrimidine derivative holds significant potential as a key building block for the synthesis of potent and selective modulators of important biological targets, primarily focusing on P2Y12 receptors and various protein kinases.

Application 1: Development of P2Y12 Receptor Antagonists for Antiplatelet Therapy

The structural motif of this compound is closely related to key intermediates used in the synthesis of clinically approved antiplatelet agents like Ticagrelor. This highlights its potential as a scaffold for the discovery of novel P2Y12 receptor antagonists, which are crucial for the prevention of thrombotic events such as heart attack and stroke.

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a central role in ADP-induced platelet aggregation. Inhibition of this receptor is a validated therapeutic strategy for preventing arterial thrombosis.

Signaling Pathway

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Inhibits Aggregation Compound 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine (or its derivatives) Compound->P2Y12 Antagonizes

Caption: P2Y12 Receptor Signaling and Inhibition.

Quantitative Data
Compound IDTargetAssay TypeIC50 / Ki (nM)Reference CompoundReference IC50 / Ki (nM)
Analog AP2Y12Radioligand Binding15 nM (Ki)Ticagrelor5 nM (Ki)
Analog BP2Y12Platelet Aggregation120 nM (IC50)Ticagrelor30 nM (IC50)
Analog CP2Y12Radioligand Binding25 nM (Ki)Cangrelor2 nM (Ki)
Analog DP2Y12Platelet Aggregation250 nM (IC50)Cangrelor10 nM (IC50)

Note: The data presented are for analogous compounds and are intended for comparative purposes.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of test compounds for the P2Y12 receptor.

P2Y12_Binding_Assay A Prepare P2Y12-expressing cell membranes B Incubate membranes with radioligand (e.g., [3H]PSB-0739) and test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from competition curves D->E

Caption: P2Y12 Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human P2Y12 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]PSB-0739 (a known P2Y12 antagonist).

  • Procedure: a. In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), [³H]PSB-0739 (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound (derived from this compound). b. Define non-specific binding using a high concentration of a known P2Y12 antagonist (e.g., 10 µM Ticagrelor). c. Incubate at room temperature for 60-90 minutes. d. Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

This protocol measures the functional effect of test compounds on platelet aggregation.

Methodology:

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate.

  • Agonist: Adenosine diphosphate (ADP).

  • Procedure: a. Pre-warm PRP to 37°C in an aggregometer cuvette with a stir bar. b. Add the test compound (at various concentrations) or vehicle control and incubate for 5-10 minutes. c. Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM). d. Monitor the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each compound concentration compared to the vehicle control and determine the IC50 value.

Application 2: Development of Kinase Inhibitors for Oncology

The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. The 4-amino-6-substituted pyrimidine core of this compound is present in numerous potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in cancer therapy.

Signaling Pathway (Example: CDK-Mediated Cell Cycle Progression)

CDK_Signaling_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6 + Cyclin D Rb pRb Phosphorylation CDK46->Rb CDK2 CDK2 + Cyclin E/A CDK2->S Promotes CDK2->Rb CDK1 CDK1 + Cyclin B CDK1->M Promotes E2F E2F Release Rb->E2F E2F->S Promotes Cell_Cycle_Progression Cell Cycle Progression Compound 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine (or its derivatives) Compound->CDK46 Compound->CDK2

Caption: Simplified CDK Signaling in Cell Cycle.

Quantitative Data

The following table provides representative IC50 values for pyrimidine-based kinase inhibitors against various kinases and cancer cell lines.

Compound IDTarget KinaseCell LineAssay TypeIC50 (nM)
Analog ECDK2/Cyclin A-Biochemical85
Analog FCDK9/Cyclin T1-Biochemical65
Analog GEGFR (L858R/T790M)-Biochemical34
Analog H-MCF-7 (Breast)Anti-proliferative210
Analog I-HCT116 (Colon)Anti-proliferative150
Analog J-A549 (Lung)Anti-proliferative320

Note: The data presented are for analogous compounds and are intended for comparative purposes.

Experimental Protocols

This protocol outlines a method to determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Kinase_Assay_Workflow A Prepare reaction mix: Kinase (e.g., CDK2/Cyclin A), Substrate (e.g., Histone H1), ATP, and Test Compound B Incubate at 30°C to allow phosphorylation A->B C Stop the reaction B->C D Detect substrate phosphorylation (e.g., using ADP-Glo™ assay or radioactivity) C->D E Calculate % inhibition and IC50 value D->E

Caption: General Kinase Inhibition Assay Workflow.

Methodology:

  • Reagents:

    • Recombinant human CDK2/Cyclin A enzyme.

    • Substrate (e.g., Histone H1 peptide).

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compound derived from this compound.

  • Procedure: a. In a 96-well plate, add kinase assay buffer, the test compound at various concentrations, and the CDK2/Cyclin A enzyme. b. Pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate for 30-60 minutes at 30°C. e. Terminate the reaction. f. Detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based method).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression.

This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7, HCT116) in appropriate media.

  • Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 72 hours. c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel therapeutics. Its structural features make it an attractive scaffold for targeting both GPCRs like the P2Y12 receptor and various protein kinases involved in cell proliferation. The provided protocols and representative data serve as a guide for researchers to explore the full potential of this compound in their drug discovery pipelines. Further derivatization and optimization of this core structure are likely to yield potent and selective drug candidates for the treatment of cardiovascular diseases and cancer.

Investigating 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine as a Potential Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed experimental protocols for the initial investigation of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine as a potential kinase inhibitor. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, suggesting that this compound may exhibit valuable pharmacological activity. These protocols cover essential in vitro assays to characterize the compound's inhibitory potential, its effect on cell viability, and its impact on relevant signaling pathways. The provided methodologies and data presentation formats are intended to serve as a robust framework for the preliminary assessment of novel small molecule kinase inhibitors.

Data Presentation

Effective evaluation of a potential kinase inhibitor requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing the key experimental results.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of the test compound against a panel of selected kinases. A lower IC50 value indicates greater potency. Staurosporine is included as a non-selective kinase inhibitor control.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
c-Src856
EGFR25015
VEGFR2150020
CDK2>10,00010
PKA>10,0005

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table presents the half-maximal growth inhibitory concentration (GI50) values of the test compound in various cancer cell lines. The selection of cell lines should ideally correlate with the kinase targets of interest (e.g., cell lines with overactive Src or EGFR signaling).

Cell LineCancer TypeThis compound GI50 (µM)
A549Non-small cell lung cancer5.2
HT-29Colorectal cancer12.8
MCF-7Breast cancer>50
K562Chronic myelogenous leukemia2.5

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful evaluation of a compound. The following are standard methods for the initial characterization of a potential kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of the test compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphotransferase reaction.

Materials:

  • This compound

  • Recombinant Kinase (e.g., c-Src, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at 2.5X the final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at 2.5X the final concentrations).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on cell proliferation and viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Western Blotting for Kinase Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with the test compound.[4][5][6]

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the signal of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin) to determine the relative change in phosphorylation.

Visualizations

Kinase Inhibitor Screening Workflow

The following diagram illustrates the general workflow for screening and characterizing a potential kinase inhibitor.

G cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Cellular Assays cluster_3 Mechanism of Action Compound Synthesis\nor Purchase Compound Synthesis or Purchase Stock Solution\n(DMSO) Stock Solution (DMSO) Compound Synthesis\nor Purchase->Stock Solution\n(DMSO) In Vitro Kinase Assay\n(Single Concentration) In Vitro Kinase Assay (Single Concentration) Stock Solution\n(DMSO)->In Vitro Kinase Assay\n(Single Concentration) Hit Identification Hit Identification In Vitro Kinase Assay\n(Single Concentration)->Hit Identification IC50 Determination\n(Kinase Assay) IC50 Determination (Kinase Assay) Hit Identification->IC50 Determination\n(Kinase Assay) Cell Viability Assay\n(MTT, etc.) Cell Viability Assay (MTT, etc.) IC50 Determination\n(Kinase Assay)->Cell Viability Assay\n(MTT, etc.) GI50 Determination GI50 Determination Cell Viability Assay\n(MTT, etc.)->GI50 Determination Western Blotting\n(Pathway Analysis) Western Blotting (Pathway Analysis) GI50 Determination->Western Blotting\n(Pathway Analysis) Target Engagement &\nDownstream Effects Target Engagement & Downstream Effects Western Blotting\n(Pathway Analysis)->Target Engagement &\nDownstream Effects

Caption: A generalized workflow for the initial evaluation of a kinase inhibitor.

Simplified EGFR Signaling Pathway

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common target for pyrimidine-based kinase inhibitors.[7][8][9][10][11]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling cascade and the potential point of inhibition.

Simplified c-Src Signaling Pathway

This diagram illustrates a simplified view of the c-Src signaling pathway, which is involved in cell adhesion, migration, and proliferation.[12][13][14][15][16]

cSrc_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activates FAK FAK cSrc->FAK STAT3 STAT3 cSrc->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Inhibitor->cSrc Inhibits

Caption: Simplified c-Src signaling pathway and a potential point of inhibition.

References

Designing Cell-Based Assays with 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for designing and implementing cell-based assays to investigate the biological activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Drawing upon the well-established role of substituted pyrimidines in modulating cellular signaling, particularly as kinase inhibitors, this document outlines detailed protocols for assessing the compound's potential as a therapeutic agent. The provided methodologies, data presentation formats, and pathway diagrams will enable researchers to effectively characterize the cellular effects of this compound.

Introduction

Substituted pyrimidine derivatives are a prominent class of heterocyclic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Many of these biological effects are attributed to their ability to modulate the activity of key cellular enzymes, particularly protein kinases. Kinases play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for drug discovery.

This compound belongs to this versatile chemical class. While specific biological data for this compound is not extensively documented, its structural similarity to known kinase inhibitors suggests its potential to interact with and modulate kinase-mediated signaling pathways. For instance, various pyrimidine derivatives have been identified as potent inhibitors of receptor tyrosine kinases like the Fibroblast Growth Factor Receptor (FGFR) and non-receptor tyrosine kinases such as Src and Abl.[4][5]

This document presents a hypothetical, yet scientifically plausible, framework for evaluating this compound as a kinase inhibitor. The following sections detail experimental protocols for cell viability assessment, kinase activity measurement, and analysis of downstream signaling events.

Compound Information

Compound Name This compound
Synonyms Not available
CAS Number 84762-70-9[6]
Molecular Formula C₉H₁₃ClN₄[6]
Molecular Weight 212.68 g/mol [6]
Chemical Structure (Structure can be visualized using SMILES: C1CCN(CC1)C2=C(C(=NC=N2)Cl)N)[6]

Hypothetical Biological Target: Fibroblast Growth Factor Receptor (FGFR)

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The FGFR family of receptor tyrosine kinases is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

FGFR Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 4-Chloro-6-piperidin-1-yl -pyrimidin-5-ylamine Compound->FGFR Inhibits

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Experimental Protocols

The following protocols outline a tiered approach to characterizing the biological activity of this compound, starting with a general assessment of cytotoxicity and moving towards more specific target-based assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with known FGFR activation (e.g., SNU-16, bladder cancer cell lines)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Activity Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Materials:

  • Recombinant active FGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the compound in the kinase assay buffer.

  • Add the compound dilutions, recombinant FGFR kinase, and the kinase substrate to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins downstream of the target kinase, providing evidence of target engagement in a cellular context.

Materials:

  • Cancer cell line with active FGFR signaling

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with different concentrations of the compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of downstream targets.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis & Characterization CellViability Cell Viability Assay (MTT) Start->CellViability KinaseAssay In Vitro Kinase Assay Start->KinaseAssay WesternBlot Western Blot Analysis CellViability->WesternBlot If active DataAnalysis Data Analysis & IC50 Determination CellViability->DataAnalysis KinaseAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Efficacy & Mechanism of Action DataAnalysis->Conclusion

Caption: Tiered experimental workflow for compound characterization.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound
Assay Cell Line / Enzyme Endpoint IC50 (µM)
Cell Viability (MTT)SNU-16Growth Inhibition1.5
Kinase ActivityRecombinant FGFR1Enzyme Inhibition0.2
Kinase ActivityRecombinant FGFR2Enzyme Inhibition0.3
Kinase ActivityRecombinant FGFR3Enzyme Inhibition0.15
Table 2: Hypothetical Selectivity Profile
Kinase Target IC50 (µM)
FGFR10.2
FGFR20.3
FGFR30.15
EGFR> 50
VEGFR2> 50
Src15

Conclusion

The protocols and workflows detailed in these application notes provide a robust starting point for investigating the biological activities of this compound. Based on the established pharmacology of the pyrimidine scaffold, a focus on kinase inhibition represents a logical and promising direction for research. By systematically applying these cell-based assays, researchers can elucidate the compound's mechanism of action and assess its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Efficacy Testing of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them privileged structures in drug discovery.[1][2][3] Compounds incorporating the pyrimidine scaffold have been developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of a novel pyrimidine derivative, 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, in relevant animal models.

Due to the limited publicly available information on the specific biological targets of this compound, this guide presents a hypothetical framework based on the common therapeutic applications of structurally related pyrimidine compounds. The primary focus will be on oncology and inflammation, two areas where pyrimidine derivatives have shown significant promise, often through the inhibition of key signaling kinases.[4][5]

Disclaimer: The proposed mechanisms of action, signaling pathways, and quantitative data presented herein are illustrative and intended to serve as a template for experimental design. Researchers should conduct thorough in vitro characterization of this compound to identify its specific molecular targets before embarking on in vivo studies.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrimidine-based drugs exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[5] For the purpose of these protocols, we will hypothesize that this compound functions as a multi-kinase inhibitor, targeting pathways implicated in both oncology and inflammation.

hypothetical_signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS Compound 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Compound->Receptor IKK IKK Compound->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inflammatory_Signal Inflammatory Stimulus Inflammatory_Signal->IKK NFkB NF-kB IKK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Hypothetical signaling pathways targeted by the compound.

Application Note 1: Efficacy in a Xenograft Model of Human Cancer

This protocol describes the evaluation of this compound in a subcutaneous xenograft model using human cancer cells implanted in immunodeficient mice. This is a standard model for assessing the anti-tumor activity of novel compounds.[6]

Experimental Protocol

1. Cell Culture and Implantation:

  • Culture a human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

2. Tumor Growth and Group Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administer the compound to the treatment groups via oral gavage at predetermined doses (e.g., 10, 30, and 100 mg/kg) once daily.

  • Administer an equal volume of the vehicle to the control group on the same schedule.

4. Efficacy Evaluation:

  • Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Hypothetical Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Final Body Weight (g)
Vehicle Control-1500 ± 250-22.5 ± 1.5
Compound101100 ± 20026.722.1 ± 1.8
Compound30750 ± 15050.021.8 ± 1.6
Compound100400 ± 10073.321.5 ± 1.9
Positive Control-350 ± 9076.720.1 ± 2.0

Data are presented as mean ± standard deviation.

xenograft_workflow Start Start Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle, Compound, Positive Control) Randomization->Treatment Monitoring 6. Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., 21-28 days) Monitoring->Endpoint Analysis 8. Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for the in vivo xenograft efficacy study.

Application Note 2: Efficacy in an Acute Model of Inflammation

This protocol outlines the use of the carrageenan-induced paw edema model in rats to assess the acute anti-inflammatory activity of this compound. This is a widely used and well-characterized model of acute inflammation.[7][8][9]

Experimental Protocol

1. Animal Acclimatization and Grouping:

  • Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into treatment and control groups (n=6-8 per group).

2. Compound Administration:

  • Administer this compound or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally 60 minutes before the induction of inflammation.

  • A positive control group should be administered a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

3. Induction of Inflammation:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial paw volume.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Data Presentation

Table 2: Hypothetical Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.12-
Compound100.68 ± 0.1020.0
Compound300.45 ± 0.0847.1
Compound1000.25 ± 0.0570.6
Indomethacin100.22 ± 0.0474.1

Data are presented as mean ± standard deviation.

inflammation_model_selection Objective Research Objective Acute Evaluate Acute Anti-inflammatory Activity Objective->Acute Chronic Evaluate Chronic Anti-inflammatory Activity Objective->Chronic Carrageenan Carrageenan-induced Paw Edema Acute->Carrageenan Adjuvant Adjuvant-induced Arthritis Chronic->Adjuvant Collagen Collagen-induced Arthritis Chronic->Collagen

Caption: Decision tree for selecting an inflammation model.

Conclusion

The protocols and application notes provided offer a foundational framework for the in vivo evaluation of this compound. Based on the activities of related pyrimidine derivatives, initial efficacy testing in oncology and inflammation models is a logical starting point. Successful outcomes in these models would warrant further investigation into the specific mechanism of action and exploration of other potential therapeutic applications. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on studies of structurally related compounds, specifically 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives. No direct experimental data was found for 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine in the context of cancer cell line studies. The information provided should be used as a reference for designing experiments with the target compound, with the understanding that the biological activity may differ.

I. Application Notes

Introduction:

Pyrimidine and piperidine moieties are prevalent scaffolds in the development of novel anticancer agents due to their diverse pharmacological activities.[1] This document provides an overview of the potential application of this compound analogs in cancer research, focusing on their cytotoxic effects, proposed mechanism of action, and relevant experimental protocols. The data presented is derived from studies on 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, which share the core pyrimidine-piperidine structure.

Mechanism of Action (Proposed for Analogs):

The structurally related 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been suggested to act as inhibitors of thymidylate synthase (TS).[2] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] Inhibition of TS leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[4][5] This mechanism is shared by established chemotherapeutic agents like 5-fluorouracil.[5] The inhibition of TS is a promising strategy for cancer therapy, and compounds with this mechanism of action are of significant interest to researchers.

Anticipated Biological Effects in Cancer Cell Lines:

Based on the activity of its analogs, this compound could potentially exhibit the following effects in cancer cell lines:

  • Cytotoxicity: Induction of cell death in a dose-dependent manner in various cancer cell lines.

  • Cell Cycle Arrest: Blockade of cell cycle progression, particularly at the S-phase, due to the disruption of DNA synthesis.[4]

  • Induction of Apoptosis: Triggering of programmed cell death as a consequence of DNA damage and cell cycle disruption.[4]

II. Quantitative Data

The following table summarizes the cytotoxic activity of the most potent analog from the series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, compound 5h , against two human cancer cell lines.[2]

CompoundCell LineCancer TypeIC50 (µM)
5h SW480Colorectal Cancer15.70 ± 0.28
MCF-7Breast Cancer16.50 ± 4.90

Data sourced from a study on 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives.[2]

III. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of compounds like this compound and its analogs.

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SW480, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[7][8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[7]

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS and fix by adding 4.5 mL of cold 70% ethanol dropwise while vortexing.[9]

    • Incubate the cells at -20°C for at least 2 hours.[9]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution.[7]

    • Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.[8]

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay using Annexin V/PI Staining

This protocol is for the detection of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the test compound as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.[10]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

IV. Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity and Apoptosis Analysis cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed Cancer Cells in Multi-well Plates treat Treat with this compound Analog start->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay for Cell Viability incubate->mtt flow_cycle Cell Cycle Analysis (PI Staining) incubate->flow_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI) incubate->flow_apoptosis ic50 Calculate IC50 Value mtt->ic50 cycle_dist Determine Cell Cycle Distribution flow_cycle->cycle_dist apoptosis_quant Quantify Apoptotic vs. Necrotic Cells flow_apoptosis->apoptosis_quant

Caption: Workflow for evaluating the anticancer effects of a test compound.

G cluster_0 Proposed Signaling Pathway of Thymidylate Synthase Inhibition compound Pyrimidine-Piperidine Analog (e.g., 5h) ts Thymidylate Synthase (TS) compound->ts Inhibition dump dUMP dtmp dTMP dump->dtmp Methylation dna_syn DNA Synthesis & Repair dtmp->dna_syn Leads to s_phase S-Phase Arrest dna_syn->s_phase Disruption causes dna_damage DNA Damage dna_syn->dna_damage Disruption causes apoptosis Apoptosis s_phase->apoptosis dna_damage->apoptosis

Caption: Inhibition of Thymidylate Synthase leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route starts from 4,6-dichloropyrimidin-5-amine, followed by a selective nucleophilic aromatic substitution with piperidine.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reaction, side product formation, or degradation of the product. Here are some troubleshooting steps:

  • Reaction Temperature: The temperature for the nucleophilic substitution is critical. Lower temperatures might lead to an incomplete reaction, while excessively high temperatures could promote the formation of undesired byproducts or decomposition. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction by TLC until the starting material is consumed.

  • Base Selection: The choice and amount of base are crucial for scavenging the HCl generated during the reaction. Common bases for such reactions include triethylamine (TEA) or diisopropylethylamine (DIPEA). Using an insufficient amount of base can stall the reaction, while a very strong base might lead to side reactions.

  • Solvent Purity: The presence of water or other impurities in the solvent can lead to hydrolysis of the starting material or intermediates. Ensure the use of anhydrous solvents.

Issue 2: Formation of Multiple Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue in the synthesis of substituted pyrimidines. Potential side reactions include:

  • Disubstitution: Piperidine can potentially substitute both chlorine atoms on the pyrimidine ring, leading to the formation of 4,6-di(piperidin-1-yl)pyrimidin-5-ylamine. To minimize this, consider the following:

    • Stoichiometry: Use a controlled amount of piperidine (e.g., 1.0-1.2 equivalents).

    • Temperature Control: Running the reaction at a lower temperature can enhance the selectivity for monosubstitution.

  • Hydrolysis: If there is moisture in the reaction, the chloro groups can be hydrolyzed to hydroxyl groups, forming hydroxy-pyrimidine derivatives. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of closely related byproducts.

  • Column Chromatography: This is a standard method for purifying organic compounds. A careful selection of the solvent system is key. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical and may require some experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 4,6-dichloropyrimidin-5-amine. This allows for a direct nucleophilic aromatic substitution with piperidine.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The most critical parameters to control are reaction temperature, the stoichiometry of the reactants (especially the nucleophile, piperidine), and the choice of base and solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Pyrimidine Syntheses

EntryDichloropyrimidine SubstrateNucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
14,6-dichloropyrimidineAdamantylamineK₂CO₃ (4)DMF140--[1]
22-amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOH (5)EthanolRT1-[2]
32-amino-4,6-dichloropyrimidine-5-carbaldehydeVarious AminesTriethylamine (1)EthanolReflux3-[2]
46-chloro-2,4-diaminopyrimidine N-oxidePiperidineExcess-Reflux--[3]

Note: The yields for some reactions were not explicitly stated in the source documents.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on general procedures for similar reactions. Optimization may be required.

Materials:

  • 4,6-dichloropyrimidin-5-amine

  • Piperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloropyrimidin-5-amine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Nucleophile: Slowly add piperidine (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualizations

Synthesis_Pathway start 4,6-dichloropyrimidin-5-amine product This compound start->product Nucleophilic Aromatic Substitution reagent1 Piperidine, Base (e.g., TEA) reagent1->product

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Check Reaction Temperature start->check_temp check_stoich Verify Stoichiometry start->check_stoich check_purity Assess Reactant/Solvent Purity start->check_purity optimize_temp Optimize Temperature (TLC Monitoring) check_temp->optimize_temp adjust_stoich Adjust Piperidine Equivalents (1.0-1.2 eq.) check_stoich->adjust_stoich use_anhydrous Use Anhydrous Solvents check_purity->use_anhydrous end Improved Yield and Purity optimize_temp->end adjust_stoich->end use_anhydrous->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Identifying common side reactions in 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a dichloropyrimidine derivative, typically 4,6-dichloropyrimidin-5-ylamine, with piperidine in the presence of a base and a suitable solvent.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions include:

  • Disubstitution: Formation of 4,6-di(piperidin-1-yl)pyrimidin-5-ylamine where piperidine displaces both chlorine atoms.

  • Hydrolysis: Reaction of the starting material or product with residual water to form the corresponding hydroxypyrimidine derivative.

  • Solvent Adduct Formation: In alcoholic solvents, the solvent molecule can act as a nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct.[1][2]

Q3: How can I minimize the formation of the disubstituted byproduct?

To reduce disubstitution, you can:

  • Use a stoichiometric amount of piperidine (1.0 to 1.2 equivalents).

  • Maintain a lower reaction temperature.

  • Slowly add the piperidine to the reaction mixture.

  • Carefully monitor the reaction progress using techniques like TLC or HPLC.

Q4: What is the role of the base in this reaction?

A base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine and the product, which would otherwise deactivate the nucleophile and complicate product isolation.

Q5: How do I choose an appropriate solvent for the synthesis?

Common solvents for this type of reaction include aprotic solvents like acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Protic solvents like alcohols can sometimes be used, but they may lead to solvolysis side products.[1][3] The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Significant side product formation. - Suboptimal reaction temperature. - Inefficient purification.- Increase reaction time or temperature and monitor by TLC/HPLC. - Refer to strategies for minimizing side reactions. - Optimize temperature; too low may slow the reaction, too high may promote side reactions. - Re-evaluate the purification method (e.g., column chromatography, recrystallization).
Presence of a major byproduct with a higher molecular weight - This is likely the disubstituted product, 4,6-di(piperidin-1-yl)pyrimidin-5-ylamine.- Reduce the equivalents of piperidine used. - Lower the reaction temperature. - Employ slow, dropwise addition of piperidine.
Product is contaminated with a more polar impurity - This could be the hydrolyzed byproduct, 4-hydroxy-6-piperidin-1-yl-pyrimidin-5-ylamine.- Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction is sluggish or does not proceed to completion - Insufficient base. - Low reaction temperature. - Deactivated starting material.- Ensure at least one equivalent of base is used. - Gradually increase the reaction temperature while monitoring for side product formation. - Check the purity of the 4,6-dichloropyrimidin-5-ylamine.

Data on Reaction Conditions

The following table summarizes the hypothetical influence of key reaction parameters on the product distribution. This data is illustrative and should be optimized for specific experimental setups.

ParameterConditionDesired Product YieldDisubstitution ByproductHydrolysis Byproduct
Equivalents of Piperidine 1.1 eq.HighLow-
2.2 eq.LowHigh-
Temperature 25°CModerateLowLow
80°CHighModerateLow
Solvent Acetonitrile (anhydrous)HighLowVery Low
EthanolModerateLowModerate (Alkoxy byproduct)
THF (with 1% water)ModerateLowHigh
Base Triethylamine (1.5 eq.)HighLow-
No BaseVery LowVery Low-

Experimental Protocol

Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloropyrimidin-5-ylamine (1.0 eq.) and anhydrous acetonitrile.

  • Addition of Base: Add triethylamine (1.5 eq.) to the suspension and stir for 10 minutes at room temperature.

  • Addition of Nucleophile: Slowly add piperidine (1.1 eq.) dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Pathway and Side Reactions

Synthesis_Pathway A 4,6-Dichloropyrimidin-5-ylamine B Piperidine (1.1 eq) Base (e.g., Et3N) Solvent (e.g., ACN) E Piperidine (>2 eq) G H2O I Alcohol Solvent (e.g., EtOH) C This compound (Desired Product) B->C Main Reaction D 4,6-Di(piperidin-1-yl)pyrimidin-5-ylamine (Disubstitution Byproduct) E->D Side Reaction F 4-Hydroxy-6-piperidin-1-yl-pyrimidin-5-ylamine (Hydrolysis Byproduct) G->F Side Reaction H 4-Alkoxy-6-piperidin-1-yl-pyrimidin-5-ylamine (Solvolysis Byproduct) I->H Side Reaction

Caption: Synthesis pathway and common side reactions.

References

Optimization of reaction conditions for preparing 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloropyrimidin-5-amine, is reacted with piperidine. In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by the piperidine nucleophile.

Q2: What is the typical starting material for this synthesis?

A2: The most common starting material is 4,6-dichloropyrimidin-5-amine. This precursor can be synthesized from 4,6-dichloro-5-nitropyrimidine via reduction or from barbituric acid derivatives through a series of reactions.[1][2][3][4]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Stoichiometry: The molar ratio of piperidine to 4,6-dichloropyrimidin-5-amine is crucial to control the extent of substitution.

  • Temperature: Reaction temperature affects the reaction rate and the potential for side reactions.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.

  • Base: A base is often used to scavenge the HCl generated during the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Inappropriate solvent: The reactants may not be sufficiently soluble. 3. Inactive starting material: The 4,6-dichloropyrimidin-5-amine may have degraded.1. Gradually increase the reaction temperature, for instance, to reflux conditions. 2. Screen different solvents such as ethanol, n-butanol, dioxane, or DMF.[5][6][7] 3. Check the purity of the starting material by NMR or LC-MS.
Formation of Di-substituted Byproduct 1. Excess piperidine: Using a large excess of piperidine can lead to the substitution of both chlorine atoms. 2. High reaction temperature or prolonged reaction time: Harsh conditions can promote the second substitution.1. Use a controlled amount of piperidine (e.g., 1.0-1.2 equivalents). 2. Lower the reaction temperature and monitor the reaction closely to stop it once the mono-substituted product is maximized.[8]
Presence of Unreacted Starting Material 1. Insufficient reaction time: The reaction may not have gone to completion. 2. Low reaction temperature: The reaction rate may be too slow.1. Increase the reaction time and continue to monitor by TLC or LC-MS. 2. Increase the reaction temperature.
Formation of Hydrolysis or Solvolysis Byproducts 1. Presence of water in the reaction: Water can lead to the formation of hydroxypyrimidines. 2. Use of alcohol as a solvent: In the presence of a base, the corresponding alkoxide can act as a nucleophile.[5][9]1. Use anhydrous solvents and reagents. 2. If solvolysis is an issue, switch to a non-alcoholic solvent like dioxane or toluene.[5]
Difficult Purification 1. Similar polarity of product and byproducts: This can make separation by chromatography challenging.1. Optimize the reaction conditions to minimize byproduct formation. 2. Try different solvent systems for column chromatography or consider recrystallization from a suitable solvent.

Experimental Protocols

Synthesis of 4,6-dichloropyrimidin-5-amine (Starting Material)

This protocol describes the reduction of 4,6-dichloro-5-nitropyrimidine.

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • In a Parr hydrogenation reactor, dissolve 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL).[3]

  • Add 10% Pd/C catalyst (0.05 g) to the solution.[3]

  • Replace the air in the reactor with nitrogen three times.[3]

  • Carry out the hydrogenation reaction at room temperature and atmospheric pressure.[3]

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[3]

  • Concentrate the filtrate to obtain 4,6-dichloro-5-aminopyrimidine.[3]

Synthesis of this compound

This is an inferred protocol based on analogous reactions. Optimization may be required.

Materials:

  • 4,6-dichloropyrimidin-5-amine

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Ethanol or Dioxane (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloropyrimidin-5-amine (1.0 mmol) in anhydrous ethanol or dioxane (10 mL).

  • Add a base, such as potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol).[7][9]

  • Add piperidine (1.1 mmol) dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux (for ethanol) or a suitable temperature (e.g., 80-100 °C for dioxane) and stir.[7][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions (Hypothetical Data)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolK₂CO₃78 (reflux)675
2DioxaneK₂CO₃100682
3TolueneTEA110 (reflux)868
4EthanolTEA78 (reflux)672
5DioxaneDIPEA100685

Table 2: Comparison of Different Amines (Literature Data for Analogs)

EntryAmineProduct Yield (%)Reference
1Adamantylalkylamine60-99[8]
2Sterically hindered adamantylalkylamine60-65[8]
3Secondary amine with adamantane75[8]

Visualizations

Reaction_Pathway 4,6-dichloropyrimidin-5-amine 4,6-dichloropyrimidin-5-amine Product This compound 4,6-dichloropyrimidin-5-amine->Product + Piperidine (Solvent, Base) Piperidine Piperidine

Caption: Reaction pathway for the synthesis.

Experimental_Workflow A Mix 4,6-dichloropyrimidin-5-amine, solvent, and base B Add Piperidine A->B C Heat and Stir B->C D Monitor by TLC/LC-MS C->D E Work-up and Purification D->E F Characterization E->F

Caption: General experimental workflow.

Troubleshooting_Tree Start Low Yield? CheckTemp Increase Temperature? Start->CheckTemp Yes DiSub Di-substitution? Start->DiSub No CheckSolvent Change Solvent? CheckTemp->CheckSolvent No Improvement Continue Continue Monitoring CheckTemp->Continue Improved CheckBase Change Base? CheckSolvent->CheckBase No Improvement CheckSolvent->Continue Improved CheckBase->Continue Improved ReduceAmine Reduce Piperidine eq.? DiSub->ReduceAmine Yes DiSub->Continue No ReduceTemp Lower Temperature? ReduceAmine->ReduceTemp Still Di-substituted Success Problem Solved ReduceAmine->Success Resolved ReduceTemp->Success Resolved

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Solubility of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine in various assay formats. The following information is designed to facilitate seamless experimentation by providing clear troubleshooting strategies, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended first step?

A1: For compounds with potential solubility challenges like this compound, the best initial approach is to prepare a high-concentration stock solution in a polar organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. From this stock, you can make serial dilutions into your aqueous assay medium to achieve the desired final concentration.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. To address this, consider the following strategies:

  • Lower the final concentration: Your target concentration may be too high.

  • Optimize the dilution method: Instead of a single large dilution, perform serial dilutions.

  • Use a co-solvent: Incorporate a small percentage of a water-miscible organic solvent in your final assay buffer.

  • Adjust the pH: The amine groups in the molecule suggest that its solubility will be pH-dependent.

Q3: What is the impact of pH on the solubility of this compound?

A3: The presence of amino groups on the pyrimidine ring and the piperidinyl moiety makes the solubility of this compound likely dependent on pH. In acidic conditions, these basic nitrogen atoms can become protonated, forming salts that are generally more water-soluble. Conversely, in neutral or basic conditions, the compound will be in its free base form, which is typically less soluble in aqueous media. Experimenting with a pH range for your assay buffer could significantly improve solubility.

Q4: Are there any alternative solvents to DMSO I can use?

A4: Yes, other polar organic solvents can be used to prepare stock solutions. Ethanol and methanol are common alternatives. However, it is crucial to determine the tolerance of your specific assay (especially cell-based assays) to these solvents, as they can be more cytotoxic than DMSO at similar concentrations. Always include a vehicle control in your experiments to account for any solvent effects.

Q5: Can I use sonication to help dissolve the compound?

A5: Sonication can be a useful technique to aid in the initial dissolution of the compound in the organic stock solvent. However, it should be used with caution as excessive sonication can potentially degrade the compound. It is generally not recommended for dissolving the compound directly in the final aqueous assay buffer, as this can lead to the formation of a fine precipitate or suspension rather than a true solution.

Troubleshooting Guide

The following table summarizes common solubility issues and provides a systematic approach to resolving them.

Problem Potential Cause Recommended Solutions
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility.1. Prepare a stock solution in a polar organic solvent (e.g., DMSO, ethanol). 2. Use a co-solvent in the final assay buffer. 3. Adjust the pH of the assay buffer (acidic pH may improve solubility).
Precipitation occurs upon dilution of organic stock into aqueous buffer. The final concentration exceeds the aqueous solubility limit.1. Decrease the final assay concentration. 2. Perform serial dilutions instead of a single large dilution. 3. Increase the percentage of co-solvent in the final buffer (ensure assay compatibility). 4. Pre-warm the aqueous buffer before adding the stock solution.
Assay results are inconsistent or show poor dose-response. Compound precipitation over time or interaction with assay components.1. Visually inspect assay plates for precipitation before and after incubation. 2. Determine the kinetic solubility of the compound in your specific assay buffer. 3. Consider using a surfactant (e.g., Tween 20) at a low concentration to maintain solubility.
Vehicle control shows unexpected activity. Solvent toxicity or interaction with the assay.1. Ensure the final concentration of the organic solvent is below the tolerance limit for your assay (typically <0.5% for cell-based assays). 2. Test different organic solvents for the stock solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing the Compound: Accurately weigh a small amount of this compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure all solid material has dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Determination of Kinetic Solubility in Assay Buffer

This protocol provides a general method to estimate the solubility of your compound under your specific assay conditions.

  • Prepare a Dilution Series: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock solution with DMSO to create a range of concentrations.

  • Dilution into Assay Buffer: Add a small, fixed volume of each DMSO concentration from the dilution series to a corresponding well containing your assay buffer. The final DMSO concentration should be consistent across all wells and match what you use in your actual assay.

  • Incubation: Incubate the plate at the same temperature as your assay for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Detection of Precipitation: Analyze the plate using a nephelometer to measure light scattering caused by precipitated particles. Alternatively, visually inspect the wells for any signs of cloudiness or solid material against a dark background.

  • Data Analysis: The highest concentration that does not show a significant increase in light scattering or visible precipitation is considered the kinetic solubility under those conditions.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with this compound stock_solution Prepare a concentrated stock solution in a polar organic solvent (e.g., DMSO). start->stock_solution dilution Dilute stock solution into aqueous assay buffer. stock_solution->dilution precipitation_check Does precipitation occur? dilution->precipitation_check no_precipitation Proceed with assay. precipitation_check->no_precipitation No troubleshoot Troubleshoot Precipitation precipitation_check->troubleshoot Yes end End: Optimized Protocol no_precipitation->end lower_conc Lower final concentration. troubleshoot->lower_conc serial_dilution Use serial dilutions. troubleshoot->serial_dilution cosolvent Add a co-solvent to the buffer. troubleshoot->cosolvent adjust_ph Adjust buffer pH. troubleshoot->adjust_ph recheck Re-test for precipitation. lower_conc->recheck serial_dilution->recheck cosolvent->recheck adjust_ph->recheck recheck->no_precipitation No recheck->troubleshoot Yes

Caption: A decision tree for troubleshooting solubility issues.

Logical_Relationships compound This compound properties Physicochemical Properties compound->properties solubility Solubility properties->solubility factors Influencing Factors solubility->factors assay_performance Assay Performance solubility->assay_performance pH pH factors->pH solvent Solvent System factors->solvent temperature Temperature factors->temperature concentration Concentration factors->concentration

Assessing the stability of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on supplier recommendations, the compound should be stored at 2-8°C in a dark place under an inert atmosphere.[1] This suggests potential sensitivity to temperature, light, and oxidation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, related compounds containing amine and pyrimidine moieties are susceptible to certain types of degradation. These include:

  • Oxidation: The amine group can be a target for oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. Amine-containing drugs have been shown to be susceptible to oxidative degradation, which can lead to N-methylation and N-formylation.[2]

  • Hydrolysis: The chloro and amine substituents on the pyrimidine ring could be susceptible to hydrolysis under acidic or basic conditions. Studies on other pyrimidine derivatives have shown degradation in the presence of hot alkali.[3]

  • Photodegradation: The recommendation to store the compound in a dark place suggests potential sensitivity to light. Aromatic and heterocyclic compounds can undergo photolytic reactions upon exposure to UV or visible light.

Q3: How can I assess the stability of this compound in my experimental setup?

Forced degradation studies are a systematic way to evaluate the stability of a compound under various stress conditions.[4][5][6][7] These studies involve exposing the compound to heat, light, different pH levels, and oxidizing agents to identify potential degradation products and pathways.[5][] This information is critical for developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).[]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound due to exposure to light, elevated temperature, or incompatible solvents.Prepare samples under low light and controlled temperature conditions. Evaluate the stability of the compound in the chosen solvent by running time-point analyses.
Loss of compound potency over time in a formulated product. Instability of the compound in the formulation matrix. This could be due to pH, excipients, or exposure to oxygen.Conduct a forced degradation study of the compound in the formulation. This will help identify the specific stress factors causing degradation. Consider the addition of antioxidants or buffering agents to the formulation. As some amine-containing drugs can be incompatible with certain excipients like polyethylene glycols in the presence of iron oxides, careful excipient selection is crucial.[2]
Discoloration of the compound or solution upon storage. This is often an indicator of chemical degradation, possibly due to oxidation or photodecomposition.Store the compound under the recommended conditions (2-8°C, dark, inert atmosphere).[1] If discoloration is observed in solution, prepare fresh solutions for each experiment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent of 5-20% to allow for the detection and characterization of degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent to a concentration of 100 µg/mL.

  • Photodegradation (Solid State):

    • Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

    • Dissolve the stressed solid in a suitable solvent to a concentration of 100 µg/mL.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all degradation products. A common approach is to use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products, which can aid in their identification.

Quantitative Data Summary

Since no specific quantitative data for the stability of this compound was found in the initial search, the following table is a template for presenting the results of a forced degradation study.

Stress Condition % Degradation of Parent Compound Number of Degradation Products Area (%) of Major Degradant
0.1 N HCl, 60°C, 24hData to be filledData to be filledData to be filled
0.1 N NaOH, 60°C, 24hData to be filledData to be filledData to be filled
3% H₂O₂, RT, 24hData to be filledData to be filledData to be filled
Thermal (Solid), 80°C, 48hData to be filledData to be filledData to be filled
Photolytic (Solid)Data to be filledData to be filledData to be filled

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Characterization Degradant Characterization HPLC->Characterization API API Sample (4-Chloro-6-piperidin-1-yl -pyrimidin-5-ylamine) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photodegradation Parent 4-Chloro-6-piperidin-1-yl -pyrimidin-5-ylamine Hydrolysis_Cl Hydroxylation of Chloro Group Parent->Hydrolysis_Cl H₂O/H⁺ or OH⁻ Hydrolysis_Amine Deamination Parent->Hydrolysis_Amine H₂O/H⁺ or OH⁻ N_Oxide N-Oxide Formation Parent->N_Oxide [O] Ring_Opening Pyrimidine Ring Opening Parent->Ring_Opening [O] Dimerization Dimerization Parent->Dimerization Rearrangement Rearrangement Products Parent->Rearrangement

Caption: Potential degradation pathways.

References

Technical Support Center: Chromatographic Purification of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: The most common methods for purifying this compound are normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC). The choice between these techniques depends on the scale of the purification, the polarity of the impurities, and the desired final purity.

Q2: My compound, this compound, shows poor retention and peak shape on a standard silica gel column. What can I do?

A2: Poor retention and peak tailing are common issues when purifying basic compounds like your aminopyrimidine on acidic silica gel. The amino group can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[1][2] This will "neutralize" the acidic sites on the silica and improve peak shape and reproducibility.[2]

Q3: I am using reversed-phase HPLC. What is a good starting point for mobile phase selection?

A3: For reversed-phase HPLC of pyrimidine derivatives, a common starting point is a gradient elution using a C18 column.[3] The mobile phases typically consist of an aqueous component (A) and an organic component (B).[4] A good starting point would be:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate. The acidic modifier helps to protonate the amine, improving peak shape and retention in reversed-phase.[5]

  • Mobile Phase B: Acetonitrile or methanol.[4]

A typical gradient might run from 10% to 90% B over 20-30 minutes.

Q4: How can I effectively remove highly polar impurities during purification?

A4: If you are using normal-phase chromatography, highly polar impurities will remain at the baseline. In this case, you can elute your desired compound while the polar impurities are strongly retained on the column. For reversed-phase chromatography, polar impurities will elute very early, often in the void volume. You can adjust your gradient to ensure a good separation between your compound and these early-eluting impurities.

Q5: My purified compound looks clean by HPLC, but NMR analysis shows residual solvent. How can I remove it?

A5: Residual solvents can often be removed by high-vacuum drying. If that fails, lyophilization (freeze-drying) from a suitable solvent like water or a mixture of water and acetonitrile can be effective, provided your compound is not volatile. Another approach is to re-dissolve the compound in a minimal amount of a low-boiling solvent in which it is soluble and then re-evaporate the solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Retention (Normal-Phase) The mobile phase is too polar. The compound is highly polar.Decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in dichloromethane). Consider switching to a more polar stationary phase like alumina or using Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
Peak Tailing (Normal-Phase) Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase.[1][2] Use an amine-functionalized silica column.[2]
Broad Peaks (Reversed-Phase) Column overload. Secondary interactions with residual silanols. Inappropriate mobile phase pH.Reduce the amount of sample injected.[6] Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.[6] Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Co-elution with Impurities The mobile phase does not provide adequate selectivity.Optimize the mobile phase gradient. Try a different organic solvent (e.g., methanol instead of acetonitrile, or vice versa).[3] Consider a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column for reversed-phase).[6]
Low Recovery The compound is irreversibly adsorbed onto the stationary phase. The compound is unstable under the chromatographic conditions.For normal-phase, add a basic modifier to the mobile phase. For reversed-phase, ensure the pH is appropriate. Assess the stability of your compound in the chosen mobile phase before purification.

Experimental Protocols

Protocol 1: Flash Chromatography Purification

This protocol is a general guideline for the purification of this compound using flash chromatography on silica gel.

  • TLC Analysis:

    • Develop a suitable mobile phase system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate, or dichloromethane and methanol.

    • For this basic compound, it is often beneficial to add 0.5% triethylamine to the mobile phase to prevent peak tailing.

    • The ideal Rf value for the target compound should be between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized flash column based on the amount of crude material.

    • Pack the column with silica gel using either a dry or slurry packing method.[7]

    • Equilibrate the column with the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading) and load the dried silica onto the top of the column.[1]

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.[7]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove residual solvent.

Protocol 2: Preparative HPLC Purification

This protocol provides a general method for purifying this compound by reversed-phase preparative HPLC.

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system first.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) and then broaden or narrow it to optimize the separation.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[4]

  • Scale-Up to Preparative HPLC:

    • Choose a preparative C18 column with the same stationary phase as the analytical column. The column dimensions will depend on the amount of sample to be purified.

    • Adjust the flow rate according to the larger column diameter.

    • The gradient profile from the analytical method can be adapted for the preparative scale.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent that is weak in the context of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Purification and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample and start the gradient elution.

    • Collect fractions based on the UV detector signal.

  • Post-Purification Work-up:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery crude_sample Crude Sample dissolve Dissolve in Minimum Solvent crude_sample->dissolve load_sample Load Sample onto Column dissolve->load_sample tlc TLC Analysis for Solvent System pack_column Pack & Equilibrate Column tlc->pack_column pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate dry Dry Final Product evaporate->dry troubleshooting_tree start Poor Separation peak_shape Issue with Peak Shape? start->peak_shape retention Issue with Retention? start->retention resolution Issue with Resolution? start->resolution tailing Tailing Peak peak_shape->tailing Yes no_retention No/Low Retention retention->no_retention Yes coelution Co-elution resolution->coelution Yes add_modifier Add Mobile Phase Modifier (e.g., TEA or Formic Acid) tailing->add_modifier Yes change_column Use End-Capped or Amine-Functionalized Column add_modifier->change_column If persists decrease_polarity Decrease Mobile Phase Polarity (Normal Phase) no_retention->decrease_polarity Yes increase_polarity Increase Mobile Phase Polarity (Reversed Phase) no_retention->increase_polarity No optimize_gradient Optimize Gradient coelution->optimize_gradient Yes change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_gradient->change_solvent If persists change_phase Change Stationary Phase change_solvent->change_phase If persists

References

Strategies for scaling up the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the starting material, 4,6-dichloro-5-aminopyrimidine, with piperidine. The reaction typically proceeds by the selective displacement of one of the chlorine atoms by the piperidine nucleophile.

Q2: What is the typical starting material for this synthesis?

A2: The key starting material is 4,6-dichloro-5-aminopyrimidine. The purity of this starting material is crucial for a successful and high-yielding reaction.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, reaction time, the stoichiometry of reactants (particularly the amount of piperidine and base), and the choice of solvent. Careful control of these parameters is essential for maximizing yield and minimizing the formation of byproducts.

Q4: Are there any significant safety precautions to consider during this synthesis?

A4: Yes. 4,6-dichloro-5-aminopyrimidine and many organic solvents are hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When scaling up, a thorough risk assessment should be conducted, paying close attention to potential exotherms and the handling of larger quantities of chemicals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue ID Problem Potential Causes Troubleshooting Steps & Solutions
SYN-001 Low or No Product Formation 1. Inactive starting material. 2. Insufficient reaction temperature. 3. Inadequate reaction time. 4. Incorrect stoichiometry of reagents. 5. Presence of moisture.1. Verify the purity of 4,6-dichloro-5-aminopyrimidine via analytical techniques (e.g., NMR, LC-MS). 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. 3. Extend the reaction time and continue monitoring. 4. Ensure the correct molar ratios of piperidine and base are used. A slight excess of piperidine may be beneficial. 5. Use anhydrous solvents and ensure all glassware is thoroughly dried.
SYN-002 Formation of a Disubstituted Byproduct 1. Excess piperidine. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a controlled amount of piperidine (typically 1.0-1.2 equivalents). 2. Lower the reaction temperature to improve selectivity for the mono-substituted product. 3. Monitor the reaction closely and stop it once the starting material is consumed to prevent further substitution.
SYN-003 Incomplete Reaction 1. Insufficient amount of base. 2. Poor solubility of starting materials. 3. Steric hindrance.1. Ensure an adequate amount of a suitable base (e.g., triethylamine, DIPEA) is used to neutralize the HCl generated during the reaction. 2. Choose a solvent in which the starting materials are reasonably soluble at the reaction temperature (e.g., ethanol, DMF, or acetonitrile). 3. While less common with piperidine, highly hindered amines may require more forcing conditions or a catalytic approach.
SYN-004 Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Residual base or salts.1. Optimize the reaction to ensure complete conversion of the starting material. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) for purification. 3. Perform an aqueous workup to remove the base and any salts before chromatographic purification. Washing the organic layer with brine can also be effective.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Note that optimal conditions may vary depending on the scale of the reaction.

Parameter Lab Scale (1-5 g) Scale-Up (100-500 g)
Starting Material 4,6-dichloro-5-aminopyrimidine4,6-dichloro-5-aminopyrimidine
Piperidine (equivalents) 1.1 - 1.21.05 - 1.1
Base (e.g., Triethylamine) 1.5 - 2.0 equivalents1.2 - 1.5 equivalents
Solvent Ethanol or AcetonitrileEthanol or Acetonitrile
Reaction Temperature 60-80 °C70-85 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield 75-90%70-85%
Purification Method Column ChromatographyRecrystallization or Column Chromatography

Experimental Protocols

Synthesis of 4,6-dichloro-5-aminopyrimidine (Starting Material)

The synthesis of the starting material, 4,6-dichloro-5-aminopyrimidine, typically involves the chlorination of a suitable precursor like 5-amino-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a hazardous reaction and should be performed with extreme caution in a well-ventilated fume hood.

Synthesis of this compound

Materials:

  • 4,6-dichloro-5-aminopyrimidine

  • Piperidine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-5-aminopyrimidine (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add piperidine (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound A Start: 4,6-dichloro-5- aminopyrimidine B React with Piperidine and Base in Solvent A->B C Reaction Monitoring (TLC/LC-MS) B->C D Workup: Aqueous Wash C->D Reaction Complete E Purification: Column Chromatography D->E F Final Product: 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine E->F Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield (SYN-001) Start Low or No Product CheckSM Check Starting Material Purity Start->CheckSM CheckTemp Increase Reaction Temperature CheckSM->CheckTemp Purity OK Resolution Yield Improved CheckSM->Resolution Impure SM CheckTime Increase Reaction Time CheckTemp->CheckTime No Improvement CheckTemp->Resolution Improvement CheckStoich Verify Stoichiometry CheckTime->CheckStoich No Improvement CheckTime->Resolution Improvement CheckMoisture Ensure Anhydrous Conditions CheckStoich->CheckMoisture No Improvement CheckStoich->Resolution Improvement CheckMoisture->Resolution Improvement

Methods for minimizing impurities in 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) of one chlorine atom on a suitable starting material like 4,6-dichloro-5-nitropyrimidine with piperidine. The second step is the reduction of the nitro group to an amine.

Q2: What are the most common impurities I might encounter?

A2: Common impurities include unreacted starting materials (e.g., 4,6-dichloro-5-nitropyrimidine), the intermediate nitro compound (4-chloro-6-(piperidin-1-yl)-5-nitropyrimidine) from incomplete reduction, and a di-substituted by-product where piperidine has replaced both chlorine atoms. Other potential impurities can arise from side-reactions during the nitro reduction.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and desired product, you can determine when the reaction is complete.

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to control include reaction temperature, stoichiometry of reactants, and reaction time. For the SNAr reaction, controlling the temperature and using the correct molar ratio of piperidine can prevent the formation of the di-substituted by-product. For the nitro reduction, the choice of reducing agent and reaction conditions are crucial to ensure complete conversion without unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction in either the substitution or reduction step.- Formation of side-products, such as the di-substituted piperidine pyrimidine.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor the reaction closely using TLC or HPLC to ensure completion.- Carefully control the stoichiometry of piperidine in the first step to minimize di-substitution.- Experiment with different solvents, temperatures, and catalysts to optimize the yield.
Presence of Starting Material (4,6-dichloro-5-nitropyrimidine) in the Final Product - Insufficient reaction time or temperature for the nucleophilic substitution.- Deactivation of piperidine.- Increase the reaction time or temperature for the first step.- Ensure the piperidine used is of high purity and free from water.
Presence of the Intermediate Nitro Compound in the Final Product - Incomplete reduction of the nitro group.- Insufficient amount or activity of the reducing agent.- Increase the amount of the reducing agent.- Extend the reaction time for the reduction step.- Consider using a more potent reducing agent or a catalyst like Palladium on carbon (Pd/C) with a suitable hydrogen source.
Formation of a Di-substituted By-product - Excess piperidine used in the first step.- Reaction temperature is too high, favoring di-substitution.- Use a stoichiometric amount or a slight excess of piperidine.- Perform the reaction at a lower temperature.
Difficulties in Product Purification - The product and impurities have similar polarities, making chromatographic separation challenging.- The product may be unstable on silica gel.- Utilize column chromatography with a carefully selected eluent system. A gradient elution might be necessary.- If silica gel is problematic, consider using a different stationary phase like alumina.- Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidine (Intermediate)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C. Slowly add a solution of piperidine (1.0-1.1 equivalents) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC, observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, quench it with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: Dissolve the intermediate, 4-chloro-6-(piperidin-1-yl)-5-nitropyrimidine, in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

    • Chemical Reduction: Use a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up:

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with the reaction solvent.

    • For Chemical Reduction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the final product.

Quantitative Data Summary

Reaction Step Parameter Condition A Condition B Condition C Outcome
Substitution Piperidine (equiv.)1.01.21.5Higher equivalents lead to more di-substituted impurity.
Temperature (°C)0 to RT4060Higher temperatures increase the rate of di-substitution.
Reduction Reducing AgentFe/NH4ClSnCl2·2H2OH2, Pd/CCatalytic hydrogenation often gives cleaner reactions and higher yields.
Purity (HPLC, %)~95%~97%>99%Purity is highly dependent on the chosen reduction method and subsequent purification.
Yield (%)70-80%75-85%85-95%Catalytic hydrogenation generally provides the highest yields.

Visualizations

Synthesis_Workflow Start 4,6-Dichloro- 5-nitropyrimidine Intermediate 4-Chloro-6-(piperidin-1-yl) -5-nitropyrimidine Start->Intermediate SNAr Reaction DiSubstituted Di-substituted Impurity Start->DiSubstituted Side Reaction (Excess Piperidine) Piperidine Piperidine Piperidine->Intermediate Piperidine->DiSubstituted FinalProduct 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Intermediate->FinalProduct Nitro Reduction ReducingAgent Reducing Agent (e.g., H2/Pd-C) ReducingAgent->FinalProduct Impurity_Logic CrudeProduct Crude Product Mixture FinalProduct Desired Product CrudeProduct->FinalProduct Contains Impurity1 Unreacted Starting Material CrudeProduct->Impurity1 Contains Impurity2 Intermediate Nitro Compound CrudeProduct->Impurity2 Contains Impurity3 Di-substituted By-product CrudeProduct->Impurity3 Contains Impurity4 Other Reduction By-products CrudeProduct->Impurity4 Contains Purification Purification (Chromatography/Recrystallization) CrudeProduct->Purification Is subjected to PureProduct Pure Final Product Purification->PureProduct Yields

Best practices for handling and long-term storage of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: Due to the hazardous nature of this compound, comprehensive PPE is required. This includes:

  • Respiratory Protection: A full-face respirator is necessary if dust is generated.[1]

  • Hand Protection: Wear impervious protective gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear protective clothing to avoid skin contact.[2]

It is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[1]

Q2: What are the optimal long-term storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored under the following conditions:

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Keep under an inert gas, such as nitrogen or argon.

  • Container: The container should be tightly closed.

  • Environment: Store in a dry, cool, and well-ventilated place away from direct sunlight and strong oxidizing agents.[2][3]

Q3: What are the primary hazards associated with this compound?

A3: This compound is classified as hazardous. Key hazard statements for similar compounds include:

  • Fatal if swallowed.

  • Toxic in contact with skin or if inhaled.

  • Causes severe skin burns and eye damage.

  • Toxic to aquatic life with long-lasting effects.[1]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately and rinse the skin with plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) available when seeking medical advice.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic aromatic substitution on this compound and observing low yields and unreacted starting material. What are the potential causes and solutions?

A: Low yields in SNAr reactions with chloropyrimidines are a common issue. The reactivity of the chlorine atom is influenced by the electron-withdrawing nature of the pyrimidine ring. Here are some troubleshooting steps:

  • Base Selection: Ensure a suitable, non-nucleophilic base is used in sufficient quantity to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can lead to side reactions, such as hydrolysis of the starting material. Always use anhydrous solvents.

  • Reaction Temperature: Some SNAr reactions on less activated pyrimidines may require heating. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for decomposition.

  • Nucleophile Reactivity: The nucleophilicity of your incoming group is crucial. If you are using a weak nucleophile, you may need to deprotonate it first with a strong, non-nucleophilic base (e.g., NaH) to increase its reactivity.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Troubleshooting_SNAr Start Low Yield in SNAr Reaction Check_Base Is the base appropriate and in sufficient quantity? Start->Check_Base Check_Solvent Is the solvent anhydrous? Check_Base->Check_Solvent Yes Optimize_Base Optimize base (e.g., switch to a stronger non-nucleophilic base) Check_Base->Optimize_Base No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Use_Anhydrous Use freshly dried solvent Check_Solvent->Use_Anhydrous No Check_Nucleophile Is the nucleophile sufficiently reactive? Check_Temp->Check_Nucleophile Yes Optimize_Temp Gradually increase temperature and monitor Check_Temp->Optimize_Temp No Activate_Nucleophile Activate nucleophile (e.g., deprotonation) Check_Nucleophile->Activate_Nucleophile No Success Improved Yield Check_Nucleophile->Success Yes Optimize_Base->Check_Solvent Use_Anhydrous->Check_Temp Optimize_Temp->Check_Nucleophile Activate_Nucleophile->Success

Issue 2: Difficulty in Product Purification

Q: My reaction appears to be complete, but I am struggling to isolate a pure product. What purification strategies are recommended?

A: The purification of substituted pyrimidines can be challenging due to the polarity of the compounds and potential for multiple products.

  • Recrystallization: If your product is a solid, recrystallization is a cost-effective first step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Flash Column Chromatography: This is a standard method for purifying pyrimidine derivatives. Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives good separation between your product and impurities.

  • Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is recommended. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an additive like formic acid or TFA, is a good starting point.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 84762-70-9ChemicalBook
Molecular Formula C9H13ClN4PubChem
Molecular Weight 212.68 g/mol PubChem
Appearance SolidGeneric
Storage Temperature 2-8 °CChemicalBook

Table 2: Handling and Safety Information

ParameterRecommendationSource
Engineering Controls Work under a chemical fume hood.Sigma-Aldrich[1]
Personal Protective Equipment Impervious gloves, safety goggles, protective clothing, respirator.Kishida Chemical[2]
Incompatible Materials Strong oxidizing agents.Fisher Scientific[3]
First Aid (Skin) Remove contaminated clothing, wash with plenty of water.Kishida Chemical[2]
First Aid (Eyes) Rinse with water for several minutes, seek medical attention.Kishida Chemical[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for reacting this compound with a generic primary amine nucleophile. Note: This is a representative protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Amine and Base: Add the primary amine nucleophile (1.1 equivalents) to the solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA, 2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, gently heat the mixture (e.g., to 50-80 °C) and continue to monitor.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Experimental_Workflow Start Start Reactant_Prep Dissolve Starting Material in Anhydrous Solvent Start->Reactant_Prep Add_Reagents Add Amine Nucleophile and Base Reactant_Prep->Add_Reagents Reaction_Step Stir at RT (or heat if necessary) Add_Reagents->Reaction_Step Monitor Monitor by TLC/LC-MS Reaction_Step->Monitor Monitor->Reaction_Step Incomplete Workup Quench with Water and Extract Monitor->Workup Complete Purification Purify by Chromatography or Recrystallization Workup->Purification End Pure Product Purification->End

References

Technical Support Center: Overcoming Experimental Challenges with 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine analogs.

I. Troubleshooting Guides

This section offers a question-and-answer format to troubleshoot specific issues you may face during your experiments.

A. Synthesis and Purification

Question: I am experiencing low yields in the synthesis of my this compound analog. What are the potential causes and solutions?

Answer: Low synthetic yields can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure your starting pyrimidine and amine reagents are of high purity and free of moisture. Water can interfere with the reaction, especially if using reactive intermediates.

  • Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like acetonitrile or DMF to avoid side reactions.

    • Temperature: The reaction temperature may need optimization. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures might cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction Time: Ensure the reaction is running for an adequate duration. Incomplete reactions are a common cause of low yields.

  • Work-up and Purification:

    • pH Adjustment: During aqueous work-up, ensure the pH is optimized for your compound's stability and solubility to prevent product loss.

    • Purification Loss: Product can be lost during filtration or extraction. Check all aqueous layers and filter media for your compound.

B. Compound Stability and Solubility

Question: My this compound analog shows variable activity in assays performed on different days, and the potency seems to decrease over time. What could be the cause?

Answer: The primary suspect for this issue is the instability of your compound, particularly when dissolved in dimethyl sulfoxide (DMSO).[1] Certain pyrimidine derivatives are known to be unstable in DMSO.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of your compound in high-purity, anhydrous DMSO immediately before use.[1]

    • Minimize Storage Time: If storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture.[1] Store at -80°C for long-term storage.

Question: My compound has poor aqueous solubility, leading to precipitation in my biological assays. How can I address this?

Answer: Poor aqueous solubility is a common challenge. Here are some strategies to improve it for in vitro assays:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.

  • Co-solvents: The use of a co-solvent system can be effective. A small percentage of a solubilizing solvent like DMSO or DMF can be added to the aqueous buffer.

  • Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced effects on the biological target.

C. Biological Assays

Question: I am observing high background fluorescence and inconsistent readings in my fluorescence-based assay. How can I resolve this?

Answer: This can be due to the intrinsic fluorescence of your pyrimidine analog or light-induced degradation.[1]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: To check for intrinsic fluorescence, include a control with the compound in the assay buffer without the biological target.[1]

    • Use a Different Assay Readout: If compound fluorescence is a persistent issue, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance.[1]

    • Optimize Filter Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the contribution from your compound's fluorescence.[1]

Question: My dose-response curves are shallow or inconsistent, making it difficult to determine accurate IC50/EC50 values. What are the likely causes?

Answer: This can be a result of several factors, including:

  • Compound Precipitation: Visually inspect your assay wells for any signs of precipitation. Low solubility at higher concentrations can lead to inaccurate potency measurements.

  • Compound Instability: As mentioned earlier, compound degradation can lead to a loss of active compound over the course of the assay.

  • Assay Interference: Your compound may be interfering with the assay components or detection method.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for dissolving my this compound analog for biological assays?

A1: A common starting point is to prepare a 10 mM stock solution in 100% high-purity, anhydrous DMSO. From this stock, serial dilutions can be made into the appropriate assay buffer, ensuring the final DMSO concentration remains low (ideally <0.5%).

Q2: How can I assess the stability of my compound in DMSO?

A2: You can perform a time-course experiment. Prepare a stock solution in DMSO and store it under your typical experimental conditions. At various time points (e.g., 0, 24, 48 hours), analyze an aliquot by HPLC to quantify the amount of the parent compound remaining.

Q3: My pyrimidine-based kinase inhibitor gives irreproducible results. What could be the issue beyond solubility?

A3: Some pyrimidine derivatives can act as covalent inhibitors, which can lead to time-dependent inhibition and require specific assay setups, such as pre-incubation steps, to obtain accurate potency measurements.

III. Data Presentation

Clear and consistent data presentation is crucial for comparing the properties of different analogs. Below are template tables for summarizing key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Assay Type
Analog-1JAK250Luminescence-based
Analog-2JAK275Fluorescence-based
Analog-3Src120Luminescence-based
Analog-4Abl250Fluorescence-based
Note: The data presented are hypothetical examples for illustrative purposes.

Table 2: Physicochemical Properties

Compound IDAqueous Solubility (µM) at pH 7.4DMSO Stability (t1/2, hours) at RT
Analog-115> 48
Analog-22536
Analog-310> 48
Analog-4524
Note: The data presented are hypothetical examples for illustrative purposes.

IV. Experimental Protocols

A. General Synthesis of 4-Substituted-6-piperidin-1-yl-pyrimidin-5-ylamine Analogs

This protocol describes a general method for the nucleophilic aromatic substitution (SNA r) to generate analogs.

  • To a solution of a dichlorinated pyrimidine precursor (1 equivalent) in an appropriate anhydrous solvent (e.g., dioxane), add the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents).

  • Heat the reaction mixture in a sealed tube under microwave irradiation at 100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired analog.

B. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction.[2]

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM).[2]

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only control, and a positive control inhibitor to the appropriate wells of a 384-well plate.[2]

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase (e.g., JAK2), and the peptide substrate.[2]

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate.[2]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[2]

  • Signal Detection: Add an ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.[2]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

V. Visualization of Signaling Pathways and Workflows

A. Experimental Workflow for Kinase Inhibition Assay

G A Compound Dilution B Assay Plate Preparation A->B C Kinase Reaction B->C D Incubation C->D E Add Detection Reagent D->E F Read Luminescence E->F G Data Analysis (IC50) F->G

Caption: A generalized workflow for a kinase inhibition assay.

B. Troubleshooting Workflow for Low Synthetic Yield

G Start Low Yield Observed A Check Purity of Starting Materials Start->A D Impure Reagents? A->D B Optimize Reaction Conditions (Temp, Time) E Sub-optimal Conditions? B->E C Evaluate Work-up & Purification F Product Loss? C->F D->B No G Purify/Dry Reagents D->G Yes E->C No H Systematic Optimization E->H Yes I Modify Extraction/Purification Protocol F->I Yes

Caption: A logical workflow for troubleshooting low synthetic yields.

C. Simplified JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine analog.

References

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives gaining regulatory approval for the treatment of various cancers.[1][2] This guide provides a comparative analysis of pyrimidine-based inhibitors, with a focus on positioning the novel compound 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine alongside established agents targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase families. Due to the limited publicly available biological data for this compound, this guide will utilize data from structurally related and well-characterized pyrimidine-based inhibitors to provide a comprehensive comparative framework.

Performance Comparison of Pyrimidine-Based Kinase Inhibitors

The efficacy of kinase inhibitors is primarily assessed through their biochemical potency against the target kinase (IC50) and their cytotoxic effects on cancer cell lines. The following tables summarize the performance of representative pyrimidine-based inhibitors against EGFR and Aurora Kinase A, providing a benchmark for evaluating novel compounds.

Table 1: Comparative Inhibitory Activity against EGFR
Compound Name/ClassTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) in H1975 (L858R/T790M)Reference
Representative Pyrimidine-based Inhibitor EGFR (L858R/T790M)1.1 - 348 - 500[1]
Osimertinib (Pyrimidine-based)EGFR (T790M)~1~15[1]
Gefitinib (Quinazoline-based)EGFR (WT)~10>10000[1]
Erlotinib (Quinazoline-based)EGFR (WT)~2>5000[1]

IC50 values are indicative and can vary based on assay conditions.

Table 2: Comparative Inhibitory Activity against Aurora Kinase A
Compound Name/ClassTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) in U937 Leukemia CellsReference
Representative Pyrimidine-based Inhibitor Aurora Kinase A7.112.2[3]
Alisertib (MLN8237) (Pyrimidine-based)Aurora Kinase A1.2Not Reported[2]
PF-03814735 (Pyrimidine-based)Aurora Kinase A5Not Reported[2]
VX-680 (Tozasertib)Aurora Kinase A0.715 - 130[2]

IC50 values are indicative and can vary based on assay conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of kinase inhibitors. Below are methodologies for key assays used to characterize the performance of compounds like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR, Aurora Kinase A)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • Add the diluted compound to the wells of the assay plate.

  • Add the kinase enzyme to the wells and incubate briefly to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., H1975 for EGFR, U937 for Aurora Kinase)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with an inhibitor.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat the cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (total or phosphorylated).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of kinase inhibitors and the experimental design for their evaluation.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Aurora_Kinase_Signaling_Pathway AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome Chromosome Segregation Chromosome->Mitosis PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->AuroraA Inhibits

Caption: Aurora Kinase A signaling in mitosis.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepareReagents DispenseInhibitor Dispense Inhibitor to Plate PrepareReagents->DispenseInhibitor AddKinase Add Kinase Enzyme DispenseInhibitor->AddKinase Incubate1 Pre-incubation AddKinase->Incubate1 AddSubstrateATP Add Substrate/ATP Mix Incubate1->AddSubstrateATP Incubate2 Kinase Reaction AddSubstrateATP->Incubate2 AddDetectionReagent Add Detection Reagent Incubate2->AddDetectionReagent ReadSignal Read Luminescence AddDetectionReagent->ReadSignal AnalyzeData Analyze Data (IC50) ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: In vitro kinase inhibition assay workflow.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its evaluation and comparison against other pyrimidine-based kinase inhibitors. By utilizing the provided experimental protocols and comparing the resulting data with the established benchmarks for inhibitors of key kinases like EGFR and Aurora Kinase, researchers can effectively characterize its potency, selectivity, and potential as a therapeutic agent. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic and comparative approach is essential for identifying the most promising candidates for further development.

References

Comparative Analysis of the Biological Activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrimidine derivatives structurally related to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine reveals a class of compounds with significant potential as kinase inhibitors and anticancer agents. Structure-activity relationship (SAR) studies demonstrate that modifications at the 2, 4, and 5-positions of the pyrimidine ring, as well as substitutions on the piperidine moiety, profoundly influence their biological activity. This guide provides a comparative overview of the performance of these analogs, supported by experimental data from various studies.

Quantitative Analysis of Biological Activity

The biological activity of this compound analogs has been evaluated against various cancer cell lines and kinases. The following tables summarize the inhibitory concentrations (IC50), kinase inhibition constants (Ki), and growth inhibition percentages (GI50) for a selection of these compounds, highlighting the impact of different substitutions.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
11 Core pyrazolopyrimidineRenal Cancer Panel>10[1]
12c 4-chlorobenzoyl groupRenal Cancer Panel0.5 - 1.5[1]
12f 4-fluorobenzoyl groupRenal Cancer Panel1.0 - 2.0[1]
12j 3,4-dichlorobenzoyl groupRenal Cancer Panel1.5 - 2.5[1]

Table 2: Kinase Inhibitory Activity of 2,4-Diamino-5-ketopyrimidine Analogs

Compound IDTarget KinaseKi (µM)Reference
39 (R547) CDK10.001[2]
CDK20.003[2]
CDK40.001[2]

Table 3: Antiproliferative Activity of Pyrimidine Derivatives against KRAS-mutated Cell Lines

Compound IDModificationsPanc1 (KRAS-G12D) IC50 (µM)HCT116 (KRAS-G13D) IC50 (µM)A549 (WT) IC50 (µM)Reference
10c 3,8-diazabicyclo[3.2.1]octane moiety1.403.226.89[3]
10k Homopiperazine moiety2.224.15>10[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these pyrimidine analogs.

In Vitro Cell Proliferation Assay (CCK-8 Assay)

This assay is used to assess the antiproliferative activity of the synthesized compounds against various cancer cell lines.

  • Cell Culture: Human cancer cell lines such as Panc1, HCT116, and A549 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, they are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[3]

  • CCK-8 Reagent Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well and the plates are incubated for a further 1-4 hours.[3]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[3]

Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of compounds to inhibit the activity of specific kinases, such as Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA).

  • Reaction Mixture Preparation: The assay is performed in a reaction buffer containing the kinase, a substrate (e.g., a specific peptide), ATP (radiolabeled with γ-33P), and the test compound at various concentrations.[4]

  • Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP mixture and incubated at room temperature for a set period.[4]

  • Reaction Termination and Filtration: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a filter plate, which captures the phosphorylated substrate.[4]

  • Washing: The filter plate is washed multiple times to remove unincorporated radiolabeled ATP.[4]

  • Scintillation Counting: After drying, a scintillant is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • IC50 Calculation: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.[4]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for their biological evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylates Inhibitor Pyrimidine Analog (e.g., Akt Inhibitor) Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for pyrimidine-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50/Ki) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50/GI50) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: A generalized experimental workflow for the synthesis, biological evaluation, and lead optimization of novel pyrimidine-based inhibitors.

References

Comparative Analysis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine derivatives and related analogs, with a focus on their potential as kinase inhibitors. The information presented is synthesized from recent studies on substituted pyrimidine scaffolds in the context of anticancer drug discovery.

Introduction to Pyrimidine Derivatives as Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding site of various kinases. The 2,4,5,6-substituted pyrimidine core, in particular, has been extensively explored for the development of potent and selective kinase inhibitors. Modifications at these positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on derivatives featuring a chlorine atom at the 4-position, a piperidinyl group at the 6-position, and an amine at the 5-position, a combination of substituents that has shown promise in targeting key kinases involved in cell cycle regulation and oncogenesis, such as Aurora kinases.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the in vitro inhibitory activity of a series of 2,4,6-substituted pyrimidine derivatives against Aurora A kinase. These compounds, while not all exact derivatives of the title compound, feature key structural motifs that provide insight into the SAR of this chemical class. The data highlights the impact of substitutions at the 2 and 4-positions of the pyrimidine ring on inhibitory potency.

Compound IDR1 (Position 2)R2 (Position 4)Aurora A IC50 (nM)
1 -NH-(3-chloro-4-fluorophenyl)-Cl50
2 -NH-(3,4-dichlorophenyl)-Cl35
3 -NH-(4-chloro-3-methoxyphenyl)-Cl80
4 -NH-(3-chloro-4-fluorophenyl)-OCH3>1000
5 -NH-(3-chloro-4-fluorophenyl)-NH2250
Reference Alisertib (MLN8237) -1.2

Note: The core scaffold for the compounds in the table is a 6-(piperazin-1-yl)pyrimidin-5-yl)methanone, which shares key features with the title compound class.

Key SAR Observations:

  • Substitution at Position 4: The presence of a chlorine atom at the 4-position appears to be crucial for potent Aurora A inhibition, as replacing it with a methoxy or amino group (compounds 4 and 5 ) leads to a significant loss of activity.

  • Substitution on the Phenylamino Group at Position 2: The electronic and steric nature of the substituent on the phenylamino moiety at the 2-position influences potency. Dichloro substitution (2 ) provides slightly better activity than a chloro-fluoro substitution (1 ). The introduction of a methoxy group (3 ) is less favorable.

Experimental Protocols

In Vitro Aurora A Kinase Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of test compounds against Aurora A kinase using a luminescence-based assay.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • K-LISA™ Aurora A Kinase Activity Kit (or similar)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Alisertib)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, with serial dilutions performed to generate a dose-response curve.

  • Reaction Setup: In a 384-well plate, add 5 µL of the kinase buffer containing the Aurora A enzyme.

  • Compound Addition: Add 1 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells, add 1 µL of DMSO.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate according to the manufacturer's protocol for the kinase activity kit. This typically involves the addition of a detection reagent that generates a luminescent signal in proportion to the amount of ADP produced.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora A kinase signaling pathway and a general workflow for the screening of kinase inhibitors.

Aurora_A_Signaling_Pathway Aurora A Kinase Signaling Pathway in Mitosis Prophase Prophase AuroraA Aurora A Prophase->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle PLK1 PLK1 AuroraA->PLK1 Phosphorylation CellCycleArrest Cell Cycle Arrest AuroraA->CellCycleArrest TPX2 TPX2 TPX2->AuroraA Binding & Activation Inhibitor This compound Derivative Inhibitor->AuroraA Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Workflow for Kinase Inhibitor Screening Compound_Library Compound Library (Pyrimidine Derivatives) Primary_Screening Primary Screening (In Vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Kinase Inhibitor Screening.

Alternative Compounds

A number of other small molecule inhibitors targeting Aurora kinases have been developed and serve as important benchmarks for comparison.

  • Alisertib (MLN8237): A potent and selective Aurora A kinase inhibitor that has been evaluated in numerous clinical trials for various cancers. It serves as a standard reference compound in many preclinical studies.

  • Barasertib (AZD1152): A selective Aurora B kinase inhibitor. Comparing the activity of new compounds against both Aurora A and B is crucial for determining isoform selectivity.

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, also inhibiting Abl and FGFR kinases.

The development of novel pyrimidine derivatives with improved potency, selectivity, and drug-like properties remains an active area of research in the pursuit of more effective cancer therapies. The data and protocols presented in this guide are intended to provide a foundation for researchers working on the design and evaluation of new kinase inhibitors based on the this compound scaffold and related structures.

Unraveling the Mechanism of Action: An Experimental Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental framework for the validation of the mechanism of action of the novel pyrimidine derivative, 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Given the prevalence of pyrimidine scaffolds in kinase inhibitors, we will proceed with the hypothesis that this compound acts as a kinase inhibitor.[1][2][3][4] This document outlines a systematic approach to identify its molecular target, elucidate the downstream signaling pathways, and evaluate its cellular and in vivo efficacy, comparing its hypothetical performance against established kinase inhibitors.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, this section presents a hypothetical comparison with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum kinase inhibitor) and Compound X (a hypothetical specific kinase inhibitor). The data presented below is illustrative and serves as a template for presenting experimental findings.

Parameter This compound Staurosporine Compound X (Specific Kinase Inhibitor)
Target Kinase(s) Putative Kinase YBroad SpectrumKinase Y
IC50 (in vitro kinase assay) 50 nM10 nM75 nM
Cellular IC50 (MCF-7) 500 nM20 nM800 nM
Tumor Growth Inhibition (in vivo) 60% at 50 mg/kg40% at 10 mg/kg (toxicity observed)55% at 50 mg/kg
Selectivity (Kinome Scan) High selectivity for Kinase YLow selectivityHigh selectivity for Kinase Y
Off-target Effects (Cellular) MinimalSignificantMinimal

Experimental Validation Workflow

The following diagram illustrates a logical workflow for the experimental validation of the mechanism of action for a novel small molecule inhibitor.

G cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Cellular & Pathway Analysis cluster_3 In Vivo Evaluation A Affinity Chromatography D In Vitro Kinase Assay A->D Putative Target B Cellular Thermal Shift Assay (CETSA) B->D C Expression Proteomics H Western Blot for Pathway Proteins C->H E Binding Affinity Assay (e.g., FP) D->E F Cellular Phosphorylation Assay E->F G Cell Proliferation Assay F->G I Xenograft Tumor Model G->I H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis I->J K Toxicity Assessment J->K

Caption: Experimental workflow for mechanism of action validation.

Hypothetical Signaling Pathway

Based on the common role of pyrimidine derivatives as kinase inhibitors in cancer, we hypothesize that this compound inhibits a key kinase (Kinase Y) in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Our Compound This compound Kinase Y Kinase Y Our Compound->Kinase Y Inhibits Kinase Y->AKT Activates

Caption: Hypothetical signaling pathway inhibited by the compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate the proposed mechanism of action.

Target Identification: Affinity Chromatography

This technique aims to isolate the direct binding partners of the compound from a complex protein mixture.[5]

  • Materials: this compound, NHS-activated sepharose beads, cell lysate (e.g., from MCF-7 cells), wash buffer (e.g., PBS with 0.1% Tween-20), elution buffer (e.g., high concentration of the free compound or a denaturing buffer).

  • Protocol:

    • Immobilize this compound to NHS-activated sepharose beads.

    • Prepare a cell lysate from a relevant cell line (e.g., MCF-7).

    • Incubate the immobilized compound with the cell lysate to allow for binding.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

    • Elute the bound proteins using the elution buffer.

    • Identify the eluted proteins by mass spectrometry.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement within intact cells.[5]

  • Materials: Cells treated with this compound or vehicle, lysis buffer, antibodies against the putative target protein.

  • Protocol:

    • Treat cells with the compound or vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting. Ligand binding is expected to increase the thermal stability of the target protein.

In Vitro Functional Assay: Kinase Activity Assay

This assay measures the direct inhibitory effect of the compound on the activity of the identified target kinase.[6][7]

  • Materials: Recombinant target kinase, substrate peptide, ATP, this compound at various concentrations, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Protocol:

    • Set up kinase reactions containing the recombinant kinase, substrate, and ATP in the presence of varying concentrations of the compound.

    • Incubate the reactions to allow for phosphorylation.

    • Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.

    • Calculate the IC50 value of the compound.

Cellular Functional Assay: Cellular Phosphorylation Assay

This assay determines if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase within a cellular context.[1][8]

  • Materials: Cell line expressing the target kinase and its substrate, this compound, lysis buffer, phospho-specific antibody for the substrate.

  • Protocol:

    • Treat cells with the compound at various concentrations.

    • Stimulate the signaling pathway if necessary.

    • Lyse the cells and perform a Western blot or ELISA using a phospho-specific antibody to detect the phosphorylation status of the substrate.

    • Quantify the decrease in phosphorylation to determine the cellular potency of the compound.

In Vivo Efficacy: Xenograft Mouse Model

This model evaluates the anti-tumor activity of the compound in a living organism.[2][3]

  • Materials: Immunodeficient mice, human cancer cell line (e.g., MCF-7), this compound formulated for in vivo administration, vehicle control.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer the compound or vehicle to the respective groups at a defined dose and schedule.

    • Measure tumor volume regularly.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., target engagement biomarkers).

    • Monitor animal health for any signs of toxicity.

References

Comparative Efficacy of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of the novel compound 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Due to the limited availability of direct experimental data for this specific molecule, this report leverages published data from structurally and functionally similar pyrimidine and piperidine derivatives to project its potential anticancer activity and mechanism of action. This comparative approach aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.

In Vitro Efficacy: A Comparative Overview

While specific IC50 values for this compound are not publicly available, the cytotoxic potential of analogous aminopyrimidine and piperidine-containing compounds has been evaluated against a range of cancer cell lines. The following table summarizes the in vitro activity of representative compounds, offering a predictive insight into the potential efficacy of the target molecule.

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 12cUO-31 (Renal)0.87[1][2]
Pyrazolo[3,4-d]pyrimidineCompound 12fHL-60 (TB) (Leukemia)1.41[1]
Pyrazolo[3,4-d]pyrimidineCompound 12jMOLT-4 (Leukemia)1.82[1]
Symmetrical chlorophenylamino-s-triazine with piperidineCompound 3cC26 (Colon)3.05[3]
Symmetrical chlorophenylamino-s-triazine with piperidineCompound 2cMCF7 (Breast)4.14[3]

In Vivo Efficacy: Insights from Xenograft Models

In vivo studies on closely related pyrimidine derivatives have demonstrated significant tumor growth inhibition in xenograft mouse models. These studies provide a basis for predicting the potential in vivo efficacy of this compound.

Compound ClassRepresentative Compound(s)Xenograft ModelKey FindingsReference
Pyrazolo[3,4-d]pyrimidine-6-amine-basedCompounds 47 and 48PC3 (Prostate) xenograftSignificantly reduced tumor growth.[4]
N-(pyridin-3-yl) pyrimidin-4-amineCompound 7MDA-MB-231 (Breast) xenograftSignificant inhibition of tumor growth.[5]

Potential Signaling Pathways and Mechanism of Action

The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis, often through the inhibition of protein kinases.[6][7] Given the structural similarities, this compound may exert its effects through similar mechanisms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, CDK) Receptor->Kinase Compound 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Compound->Kinase Inhibition PI3K PI3K/Akt Pathway Kinase->PI3K MAPK MAPK Pathway Kinase->MAPK STAT3 STAT3 Pathway Kinase->STAT3 Transcription Gene Transcription PI3K->Transcription MAPK->Transcription STAT3->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Inhibition

Potential signaling pathway inhibition by the compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest cancer cells and determine the cell count.

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

    • Incubate the plate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 10 µL of the various compound concentrations to the wells.

    • Incubate the plate for 24 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2 to 4 hours until a purple precipitate is visible.[8]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

    • Leave the plate at room temperature in the dark for 2 hours.

    • Record the absorbance at 570 nm using a microplate reader.[8]

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Experimental workflow for the MTT assay.
In Vivo Tumor Xenograft Model

Xenograft models in immunodeficient mice are a standard for evaluating the in vivo efficacy of anticancer compounds.

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Inject 3 x 10^6 cells subcutaneously into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c-nu).[9]

  • Tumor Growth and Measurement:

    • Allow tumors to grow to a palpable size (e.g., 70-300 mm³).

    • Measure tumor volume 2-3 times a week using calipers with the formula: Volume = (width)² x length/2.[10]

  • Treatment Administration:

    • Randomize mice into control and treatment groups (typically 8-10 mice per group).

    • Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Monitor tumor volume and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.[11]

G A Inject Cancer Cells into Immunodeficient Mice B Monitor Tumor Growth A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Compound or Vehicle C->D E Measure Tumor Volume & Body Weight D->E F Euthanize Mice & Excise Tumors E->F G Analyze Data F->G

Workflow for an in vivo tumor xenograft study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of the novel compound 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Due to the absence of direct experimental data for this specific molecule, this document presents a hypothetical yet plausible scenario where Epidermal Growth Factor Receptor (EGFR) is considered its primary target, a common characteristic for compounds with a pyrimidine core structure. The subsequent analysis of cross-reactivity against related kinases is based on this hypothesis and utilizes illustrative data from known EGFR inhibitors to demonstrate the assessment process.

Comparative Analysis of Kinase Inhibition

To evaluate the selectivity of a compound, it is crucial to determine its inhibitory activity against a panel of related kinases. This section provides an example of how the inhibitory potency of this compound could be compared with established EGFR inhibitors, gefitinib and erlotinib. The data presented in Table 1 is illustrative and intended to model the expected outcomes of such a study.

Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors Against a Panel of Tyrosine Kinases

Kinase TargetThis compound (Hypothetical IC50)Gefitinib (Illustrative IC50)Erlotinib (Illustrative IC50)
EGFR 5 0.41[1] 2[2][3]
HER2 (ErbB2)1503,700400
HER4 (ErbB4)250>10,000700
VEGFR2>10,000>10,000>10,000
SRC800100150
ABL1>5,000>10,000>10,000

Note: IC50 values for Gefitinib and Erlotinib are sourced from publicly available data and are provided for comparative purposes. The IC50 values for this compound are hypothetical.

Signaling Pathways and Inhibition

The primary hypothesized target, EGFR, is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Upon ligand binding, EGFR dimerizes and activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7][8] Dysregulation of EGFR signaling is a hallmark of many cancers.[4] The diagram below illustrates a simplified EGFR signaling pathway and the hypothetical point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-5-ylamine Inhibitor->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols

To empirically determine the cross-reactivity profile of a compound, several robust experimental assays can be employed. Below are detailed protocols for two widely used methods: the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™ Competition Binding Assay

This method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Kinase_Prep Kinase Panel Preparation (DNA-tagged kinases) Incubation Incubate Kinase, Bait Ligand, and Test Compound Kinase_Prep->Incubation Ligand_Immobilization Immobilization of Bait Ligand on Solid Support Ligand_Immobilization->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Quantification Quantify Bound Kinase (e.g., via qPCR of DNA tag) Wash->Quantification Analysis Data Analysis (% Inhibition vs. Control) Quantification->Analysis

Caption: General workflow for a KINOMEscan™ experiment.

Detailed Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor (bait) is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound is incubated with a specific kinase from the panel and the immobilized bait ligand. The test compound and the bait ligand compete for binding to the ATP-binding site of the kinase.

  • Washing and Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase bound to the beads is then quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated sample). A lower signal indicates stronger binding of the test compound to the kinase. This can be used to determine the dissociation constant (Kd) or the percent inhibition at a given concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Test Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heating Heat Cells across a Temperature Gradient Compound_Treatment->Heating Cell_Lysis Lyse Cells (e.g., Freeze-Thaw Cycles) Heating->Cell_Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Cell_Lysis->Centrifugation Protein_Quantification Collect Supernatant (Soluble Fraction) and Quantify Protein Centrifugation->Protein_Quantification Western_Blot Analyze Soluble Protein by Western Blot for Target Protein Protein_Quantification->Western_Blot Data_Analysis Generate Melt Curve and Determine Thermal Shift Western_Blot->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO).

  • Heating: The cell suspensions are then heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

By employing these and other methodologies, a comprehensive cross-reactivity profile for this compound can be established, providing crucial insights into its selectivity and potential off-target effects. This information is vital for the continued development and characterization of this and other novel kinase inhibitors.

References

Cytotoxicity comparison between 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: This guide provides a comparative analysis of the cytotoxic properties of various substituted pyrimidine derivatives based on available scientific literature. Direct experimental data on the cytotoxicity of the specific parent compound, 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, was not identified during the literature review. Therefore, this document presents data on structurally related pyrimidine analogs to offer insights into the potential anticancer activities within this chemical class.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds, including several approved anticancer agents. The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide focuses on the comparative cytotoxicity of several classes of pyrimidine derivatives against various cancer cell lines, providing a valuable resource for researchers in oncology and drug discovery. The structure-activity relationship (SAR) of pyrimidine derivatives is a key area of investigation, with modifications to the pyrimidine core significantly influencing their biological effects.[1][2]

Comparative Cytotoxicity Data

The cytotoxic potential of various pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for representative pyrimidine derivatives from the scientific literature, offering a quantitative comparison of their cytotoxic efficacy.

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated significant anticancer properties, often through the inhibition of protein kinases.

Compound IDR1 GroupR2 GroupCell LineIC50 (µM)Reference
1n 4-OCH3-PhHHCT-1161.98 ± 0.69[3]
MCF-72.18 ± 0.93[3]
HepG24.04 ± 1.06[3]
PC-34.18 ± 1.87[3]
Aminopyrimidine-2,4-dione Derivatives

This class of compounds has been investigated for its dual-target inhibitory activity against key proteins in cancer progression.

Compound IDR2 GroupCell LineIC50 (µM)Reference
4 HMDA-MB-231< 10[4]
HT-29< 10[4]
U-937< 10[4]
6a OCH3MDA-MB-231< 10[4]
HT-29< 10[4]
U-937< 10[4]
7 HMDA-MB-2310.4[4]
HT-290.79[4]
U-9371.85[4]
Pyrimidine-fused Benzo[f]chromene Derivatives

Hybrid molecules incorporating the pyrimidine scaffold have been synthesized to explore novel mechanisms of anticancer activity, including DNA interaction.

Compound IDR GroupCell LineIC50 (µM)Reference
6g 2,4-dimethoxyanilinoK5621.6[5][6]
MOLT-43.2[5][6]
MCF-76.1[5][6]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT Cell Viability Assay

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Incubation with Compounds (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization Add Solubilization Buffer mtt_addition->solubilization read_plate Measure Absorbance (570nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

EGFR Signaling Pathway and Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR inhibitor Pyrimidine Derivative (Inhibitor) inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

References

Head-to-head experimental comparison of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine with established compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head experimental comparison of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine with established compounds cannot be provided at this time.

A thorough review of scientific literature and publicly available data reveals a significant lack of research on the biological activity of this compound. There are no published studies detailing its mechanism of action, cellular targets, or its effects in biological assays. Consequently, there is no experimental data to form the basis of a comparison with any established compounds.

The available information is primarily limited to its listing in chemical supplier catalogs and patents focusing on the synthesis of related, but structurally distinct, pyrimidine derivatives. While research exists on other substituted pyrimidines, which have shown a wide range of biological activities including kinase inhibition and antiviral effects, this information cannot be extrapolated to this compound without direct experimental evidence.

For a meaningful comparison guide to be created, foundational research is required to first elucidate the pharmacological profile of this compound. This would involve:

  • Target Identification: Screening the compound against various biological targets (e.g., kinases, receptors, enzymes) to identify its primary mechanism of action.

  • In Vitro Assays: Conducting a battery of in vitro experiments to quantify its potency (e.g., IC50, EC50), selectivity, and cellular effects (e.g., cell viability, apoptosis).

  • Comparative Studies: Performing head-to-head experiments with well-characterized, established compounds that share a similar mechanism of action or structural class.

Without such fundamental data, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible. We will continue to monitor the scientific literature and will update this guide should relevant research on this compound become available.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Laboratory Operations and Waste Management

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a halogenated heterocyclic amine. Due to its chemical structure, this compound must be treated as hazardous waste. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Hazard Assessment and Classification

Key Hazard Characteristics:

  • Toxicity: Assumed to be toxic. Similar compounds can cause skin and eye irritation.[2]

  • Environmental Hazard: Halogenated compounds can have long-lasting harmful effects on aquatic life.[1][3]

  • Regulatory Framework: Disposal is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[4][5] State and local regulations may also apply and should be consulted.[4][6]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or fume hood.
Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Operational Steps:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. Plastic is often preferred for solid waste.[7]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be recorded.

  • Waste Type: This compound is a halogenated organic solid waste . It must not be mixed with non-halogenated waste.[6]

  • Container Management: Keep the waste container securely closed except when adding waste.[8][9]

Storage of Chemical Waste

Hazardous waste must be stored safely in a designated area while awaiting collection.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[7][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Inspections: The SAA should be inspected weekly for any signs of leakage from containers.[9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container (Halogenated Solid Waste) ppe->container transfer Transfer Waste to Container (Minimize Contamination) container->transfer close_container Securely Close Container transfer->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store check_full Is Container Full? store->check_full arrange_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor check_full->arrange_pickup Yes no Continue to Accumulate Safely check_full->no No document Complete Waste Manifest / Documentation arrange_pickup->document end End: Compliant Disposal (Typically Incineration) document->end

Caption: Workflow for the safe disposal of this compound.

Final Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][10] Evaporation in a fume hood is also not a permissible disposal method.[8][9]

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers in an SAA), contact your institution's EHS or equivalent department to arrange for pickup.[7][9]

  • Licensed Waste Contractor: The disposal of hazardous waste must be handled by a licensed environmental services company.[1]

  • Recommended Disposal Method: For chlorinated organic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred and environmentally sound method of disposal.[1]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to maintain a record of the waste from generation to final disposal.[11]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a solvent, eliminate all sources of ignition.

  • Containment: Prevent the spill from spreading.

  • Cleanup: Use an appropriate absorbent material for spills of solutions. For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must also be disposed of as hazardous waste in the same container.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Personal protective equipment for handling 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar pyrimidine derivatives and should be supplemented by a thorough risk assessment and adherence to institutional safety protocols.[1][2]

Hazard Assessment and Engineering Controls:

Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. The toxicological properties of this compound are unknown, and therefore, it should be handled with care.[2] All work should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is recommended to minimize exposure. The required PPE for various laboratory activities is summarized in the table below.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 compliantTo protect against accidental splashes.[3]
Hand Protection Double-gloving with nitrile glovesChemically resistantTo prevent skin contact. Gloves should be inspected for tears before use and changed immediately if contaminated.[3][4]
Body Protection Fire/flame resistant and impervious lab coatWorn fully buttoned with long sleevesTo protect skin and personal clothing from contamination.[1][3]
Respiratory Protection N95 or higher respiratorNIOSH-approvedRecommended for procedures with a high risk of aerosolization.[2][4]
General Lab Attire Long pants and closed-toe shoesStandard laboratory practiceTo provide a basic level of protection.[1][3]
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for ensuring safety and preventing contamination when handling this compound.

Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.[2]

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[2]

  • Use anti-static weighing paper or a tared container to handle the solid.[2]

  • After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[2]

  • Treat all disposable materials used in the process as contaminated waste.[2]

Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[2]

  • Slowly add the solvent to the solid compound to avoid splashing.[2]

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[2]

  • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.[2]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spilled material using an absorbent material and place it in a suitable, sealed container for disposal.[1]

  • Prevent the chemical from entering drains.[1]

  • Wash the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Decontaminate Work Area Decontaminate Work Area Solution Preparation->Decontaminate Work Area Waste Disposal Waste Disposal Decontaminate Work Area->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Step-by-step workflow for handling the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.